Arteannuin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4R,7R,8S,12S)-7,11-dimethyl-2-oxatricyclo[6.3.1.04,12]dodec-10-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-7-3-6-10-11-9(7)5-4-8(2)12(11)15-13(10)14/h4,7,9-12H,3,5-6H2,1-2H3/t7-,9+,10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAMURHMZFPMIP-BGOACCFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C3C1CC=C(C3OC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]3[C@H]1CC=C([C@@H]3OC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Arteannuin A: A Technical Guide to its Discovery and Isolation from Artemisia annua
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisia annua L., a cornerstone of traditional Chinese medicine, is a treasure trove of complex sesquiterpene lactones. While artemisinin, the Nobel Prize-winning antimalarial compound, has captured the lion's share of scientific attention, the plant's phytochemical landscape is far more diverse. This technical guide focuses on a lesser-known but structurally significant sesquiterpenoid from this plant: Arteannuin A. This document provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols and quantitative data for the benefit of researchers in natural product chemistry and drug development.
Discovery and Structural Elucidation
The initial discovery of new sesquiterpene lactones from Artemisia annua dates back to the early 1970s. While the work of Yugoslavian scientists, including Jeremić, Jokić, Behbud, and Stefanović, was pivotal in the characterization of Arteannuin B in 1973, the compound designated as this compound (also referred to as Qinghaosu I) was isolated and characterized by Chinese researchers as part of the extensive "Project 523," which also led to the celebrated discovery of artemisinin.
This compound is a sesquiterpene lactone with the chemical formula C₁₃H₁₈O₂. Its structure is distinct from the more famous artemisinin, lacking the endoperoxide bridge crucial for the latter's potent antimalarial activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₃H₁₈O₂ |
| Molar Mass | 206.28 g/mol |
| CAS Number | 82442-48-6 |
| IUPAC Name | (1R,4R,7R,8S,12S)-7,11-dimethyl-2-oxatricyclo[6.3.1.0⁴,¹²]dodec-10-en-3-one |
Biosynthesis of Sesquiterpenoids in Artemisia annua
This compound, like other sesquiterpenoids in Artemisia annua, originates from the isoprenoid biosynthetic pathway. The biosynthesis begins with the cyclization of farnesyl pyrophosphate (FPP) and proceeds through a series of enzymatic modifications to yield a diverse array of sesquiterpene structures. While the complete biosynthetic pathway to this compound has not been as extensively studied as that of artemisinin, it is understood to be part of the complex network of sesquiterpenoid metabolism within the plant's glandular trichomes.
Experimental Protocols for Isolation and Characterization
The isolation of this compound from Artemisia annua involves a multi-step process of extraction and chromatographic purification. The following protocol is a composite methodology based on established techniques for the separation of sesquiterpenoids from this plant.
Plant Material and Extraction
-
Plant Material: Dried aerial parts of Artemisia annua are used as the starting material.
-
Extraction Solvent: A non-polar solvent such as hexane or petroleum ether is typically employed for the initial extraction to enrich the extract with sesquiterpenoids and other lipophilic compounds.
-
Extraction Procedure:
-
The dried and powdered plant material is subjected to Soxhlet extraction or maceration with the chosen solvent.
-
The extraction is carried out for a sufficient duration to ensure exhaustive removal of the target compounds.
-
The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.
-
Chromatographic Purification
The crude extract, being a complex mixture, requires further purification using chromatographic techniques to isolate this compound.
-
Column Chromatography:
-
The crude extract is adsorbed onto a solid support (e.g., silica gel) and loaded onto a silica gel column.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with this compound from column chromatography are further purified using preparative HPLC.
-
A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water.
-
The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.
-
Table 2: Typical Chromatographic Conditions for this compound Purification
| Parameter | Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (60-120 mesh) | C18 (e.g., 10 µm, 250 x 20 mm) |
| Mobile Phase | Hexane-Ethyl Acetate gradient | Acetonitrile-Water gradient |
| Detection | TLC with vanillin-sulfuric acid reagent | UV at ~210 nm |
Structure Elucidation and Characterization
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the lactone carbonyl group.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure and absolute stereochemistry.
Table 3: Spectroscopic Data for this compound (Illustrative)
| Technique | Key Observations |
| ¹H NMR (CDCl₃) | Signals corresponding to methyl groups, olefinic protons, and protons adjacent to the lactone ring. |
| ¹³C NMR (CDCl₃) | Resonances for carbonyl carbon of the lactone, olefinic carbons, and aliphatic carbons. |
| HRMS (ESI+) | [M+H]⁺ ion observed at m/z corresponding to C₁₃H₁₉O₂. |
| IR (KBr, cm⁻¹) | Characteristic absorption for γ-lactone carbonyl (~1770 cm⁻¹). |
Biological Activity
Currently, there is a significant lack of specific research on the biological activities of this compound. While many other sesquiterpene lactones from Artemisia annua have been investigated for their anti-inflammatory, antimicrobial, and cytotoxic properties, this compound remains largely unexplored in this regard. This presents a valuable opportunity for future research to investigate its potential pharmacological effects. The general anti-inflammatory activity of some sesquiterpene lactones is attributed to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway.
Conclusion and Future Directions
This compound represents one of the many underexplored phytochemicals within Artemisia annua. This technical guide provides a foundational understanding of its discovery and a methodological framework for its isolation and characterization. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to isolate this and other related sesquiterpenoids. The significant gap in the knowledge of this compound's biological activity highlights a promising avenue for future research. Investigations into its potential anti-inflammatory, cytotoxic, or other pharmacological properties could unveil new therapeutic applications for compounds derived from this historically significant medicinal plant.
An In-depth Technical Guide to Arteannuin A and Related Sesquiterpenoids from Artemisia annua
Disclaimer: Information regarding Arteannuin A is limited in publicly accessible scientific literature. This guide provides the available data for this compound and leverages comprehensive information on the well-studied, related sesquiterpenoid lactone, Artemisinin, from the same plant source, Artemisia annua, to fulfill the technical requirements of this document. This approach provides a thorough overview of the chemical class to which this compound belongs and the methodologies used for its study.
Introduction to this compound
This compound is a sesquiterpenoid isolated from Artemisia annua, a plant renowned for its production of a wide array of bioactive compounds. While its close relative, Artemisinin, is a cornerstone in antimalarial therapy, this compound remains a less-characterized compound. This guide synthesizes the available information on this compound and provides a broader context by examining the extensively studied sesquiterpenoids from the same species.
Chemical Structure and Properties of this compound
The available data for this compound is summarized below. Detailed spectral and experimental data are not widely reported in the literature, reflecting its status as a less-studied metabolite of Artemisia annua.
Chemical Structure
IUPAC Name: (1R,4R,7R,8S,12S)-7,11-dimethyl-2-oxatricyclo[6.3.1.04,12]dodec-10-en-3-one
Physicochemical Properties of this compound
A summary of the computed physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₂ | PubChem |
| Molecular Weight | 206.28 g/mol | PubChem |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 206.130679813 Da | PubChem |
| Monoisotopic Mass | 206.130679813 Da | PubChem |
| Topological Polar Surface Area | 26.3 Ų | PubChem |
| Heavy Atom Count | 15 | PubChem |
| Complexity | 331 | PubChem |
A Case Study: Artemisinin - A Related Sesquiterpenoid
To provide a comprehensive technical overview as requested, this section details the properties and experimental protocols for Artemisinin, a well-researched sesquiterpenoid lactone from Artemisia annua. The methodologies described are representative of those that would be applied to the study of this compound.
Chemical Structure of Artemisinin
IUPAC Name: (3R,5aS,6R,8aS,9R,12S,12aR)-Octahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one
Physicochemical Properties of Artemisinin
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₅ | PubChem[1] |
| Molecular Weight | 282.33 g/mol | PubChem[1] |
| Melting Point | 156-157 °C | ChemicalBook |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 75 mM) | ChemicalBook |
| Optical Rotation [α]20/D | +76° (c = 0.5 in methanol) | ChemicalBook |
| XLogP3 | 2.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Exact Mass | 282.14672380 Da | PubChem[1] |
Experimental Protocols: Isolation and Characterization of Sesquiterpenoids from Artemisia annua
The following is a generalized protocol for the extraction, isolation, and characterization of sesquiterpenoids like this compound and Artemisinin from the aerial parts of Artemisia annua.
Extraction
-
Plant Material Preparation: The aerial parts of Artemisia annua are harvested, air-dried, and ground into a fine powder.
-
Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent such as ethanol, n-hexane, or chloroform at room temperature.[2] This process is typically repeated multiple times to ensure maximum extraction of the desired compounds.
-
Concentration: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.
Isolation and Purification
-
Fractionation: The crude extract is often subjected to fractionation using techniques like liquid-liquid extraction to separate compounds based on their polarity.
-
Column Chromatography: The fractions are then purified by column chromatography over silica gel.[2] A gradient elution system with a mixture of solvents, such as n-hexane and ethyl acetate, is used to separate the individual compounds.
-
Further Purification: Fractions containing the target compounds, as identified by thin-layer chromatography (TLC), are pooled and may be subjected to further purification steps like preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Characterization
-
Mass Spectrometry (MS): The molecular weight and elemental composition of the isolated compound are determined using high-resolution mass spectrometry (HR-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure of the compound is elucidated using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.
-
Infrared (IR) Spectroscopy: The functional groups present in the molecule are identified using IR spectroscopy.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the isolation and characterization of sesquiterpenoids from Artemisia annua.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Research in this area would be necessary to elucidate its biological activities and potential therapeutic applications.
Conclusion
This compound is a lesser-known sesquiterpenoid from Artemisia annua, and there is a clear need for further research to fully characterize its chemical and biological properties. The experimental protocols and data provided for the related compound, Artemisinin, offer a valuable framework for future studies on this compound. The continued investigation of the rich chemical diversity of Artemisia annua holds promise for the discovery of new bioactive molecules with potential applications in drug development.
References
Arteannuin A CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Arteannuin A, a sesquiterpenoid natural product isolated from Artemisia annua. While its close relatives, Artemisinin and Arteannuin B, have been extensively studied for their potent biological activities, this compound remains a less-characterized compound. This document collates the available chemical and physical data for this compound, outlines the known synthetic and isolation methodologies based on existing literature, and highlights the significant knowledge gaps regarding its biological activity and mechanism of action. The information is presented to support further research and drug development efforts centered on this natural product.
Chemical and Physical Properties
This compound is a sesquiterpenoid lactone with a distinct chemical structure. The primary identification and property data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 82442-48-6 |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol |
| Physical Description | Powder |
| Source | Artemisia annua |
Table 1: Chemical and Physical Data for this compound.
Synthesis and Isolation
Detailed experimental protocols for the synthesis and isolation of this compound are not widely available in modern, easily accessible literature. The primary sources of this information are older publications, for which full experimental details are not readily obtainable through standard databases.
Total Synthesis
The total synthesis of this compound was reported in 1986. A key publication in Tetrahedron outlines a synthetic route, though the detailed experimental procedures are not provided in publicly available abstracts.[1][2] Similarly, a synthesis is described in Acta Chimica Sinica, but access to the full text with the experimental section is limited.[3]
Isolation from Artemisia annua
This compound is a naturally occurring compound found in the plant Artemisia annua.[4] Standard extraction techniques for isolating sesquiterpenoids from this plant typically involve the use of organic solvents such as hexane, followed by chromatographic purification.[5][6] While specific protocols optimized for this compound are not detailed in recent literature, a general workflow can be inferred.
Workflow for the Postulated Isolation of this compound
Caption: A generalized workflow for the isolation of this compound from Artemisia annua.
Biological Activity and Mechanism of Action
There is a significant lack of specific data on the biological activity and mechanism of action of this compound in the current scientific literature. The vast majority of research on compounds from Artemisia annua has focused on Artemisinin and, to a lesser extent, Arteannuin B.
-
Artemisinin is a potent antimalarial drug, and its mechanism of action is well-documented, involving the iron-mediated cleavage of its endoperoxide bridge, leading to the generation of reactive oxygen species that damage parasitic proteins.[7][8]
-
Arteannuin B has been investigated for its anti-inflammatory and cytotoxic properties.[9][10] Studies have shown its potential to inhibit the NF-κB signaling pathway and its synergistic effects with artemisinin against malaria parasites.[10][11]
It is crucial to note that these findings for Artemisinin and Arteannuin B cannot be directly extrapolated to this compound due to differences in their chemical structures. The absence of the endoperoxide bridge in this compound, a key feature for the antimalarial activity of Artemisinin, suggests a different biological profile.
Signaling Pathways
Due to the limited research on the specific biological effects of this compound, there is currently no information available detailing its interaction with or modulation of any signaling pathways. The diagram below illustrates a hypothetical workflow for investigating the potential effects of this compound on a generic signaling pathway.
Workflow for Investigating the Effect of this compound on a Signaling Pathway
Caption: A conceptual workflow for elucidating the impact of this compound on cellular signaling.
Future Directions and Conclusion
This compound represents an under-explored natural product with a defined chemical structure. The primary obstacle to its further investigation is the lack of accessible, detailed experimental protocols for its synthesis and isolation, and a near-complete absence of data on its biological activity. Future research should focus on:
-
Reproducing and documenting the total synthesis of this compound to provide a reliable source of the compound for biological screening.
-
Developing and publishing a standardized protocol for the isolation of this compound from Artemisia annua.
-
Conducting broad biological screening of pure this compound to identify any potential therapeutic activities.
-
Investigating the mechanism of action of any identified biological effects, including its impact on cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 5. US4952603A - Method for the isolation of artemisinin from Artemisia annua - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sesquiterpenes from Artemisia annua and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arteannuin B, a sesquiterpene lactone from Artemisia annua, attenuates inflammatory response by inhibiting the ubiquitin-conjugating enzyme UBE2D3-mediated NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. malariaworld.org [malariaworld.org]
A Technical Guide to the Natural Abundance and Yield of Arteannuin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Arteannuin A (commonly known as artemisinin), a sesquiterpene lactone vital for its potent antimalarial properties. The document details its natural abundance in Artemisia annua, factors influencing its yield, comprehensive experimental protocols for its extraction, purification, and quantification, and the signaling pathways that regulate its biosynthesis. All quantitative data is presented in structured tables for comparative analysis, and key biological and experimental workflows are visualized using diagrams.
Natural Abundance and Yield of this compound
This compound is a secondary metabolite produced by the plant Artemisia annua L. (sweet wormwood). Its concentration within the plant is highly variable, influenced by genetic makeup, environmental conditions, and the specific plant part analyzed. The glandular trichomes on the leaves and flowers are the primary sites of this compound synthesis and storage.[1]
This compound Content in Artemisia annua and Other Species
The natural abundance of this compound in wild Artemisia annua populations is generally low, typically ranging from 0.01% to 1.5% of the dry leaf weight.[1][2] However, through selective breeding and the development of hybrid varieties, cultivars with significantly higher yields have been produced.
Table 1: this compound Content in Different Artemisia Species and Varieties
| Species/Variety | Plant Part | This compound Content (% dry weight) | Reference |
| Artemisia annua (Wild Type) | Leaves | 0.01 - 1.5 | [1][2] |
| Artemisia annua (High-Yielding Cultivars) | Leaves | ~1.5 | [1] |
| Artemisia annua (Clone C1) | Leaves | 2.16 | [3] |
| Artemisia annua (Clone P137) | Leaves | 1.81 | [3] |
| Artemisia annua (from Pakistan) | Leaves | 0.44 ± 0.03 | [4] |
| Artemisia annua (from Pakistan) | Flowers | 0.42 ± 0.03 | [4] |
| Artemisia bushriences | Flowers | 0.34 ± 0.02 | [4] |
| Artemisia dracunculus var. dracunculus | Leaves | 0.27 ± 0 | [4] |
| Artemisia vachanica | Aerial Parts | 0.34 | [5] |
| Artemisia annua (from Tajikistan) | Aerial Parts | 0.45 | [5] |
Distribution of this compound within the Plant
The concentration of this compound is not uniform throughout the Artemisia annua plant. The highest concentrations are typically found in the leaves and flowers, with significantly lower amounts in the stems and roots.
Table 2: Distribution of this compound in Different Parts of Artemisia annua
| Plant Part | This compound Content (% dry weight) | Reference |
| Leaves | 0.44 ± 0.03 | [4] |
| Flowers | 0.42 ± 0.03 | [4] |
| Stems | < 0.12 ± 0.01 | [4] |
| Roots | Negligible | [4] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of this compound from Artemisia annua.
Extraction Protocols
The choice of extraction method and solvent is critical for maximizing the yield of this compound.
Soxhlet extraction is a common laboratory method for the exhaustive extraction of phytochemicals.
Materials:
-
Dried and powdered leaves of Artemisia annua
-
Soxhlet apparatus (including a round-bottom flask, extraction chamber, and condenser)
-
Heating mantle
-
n-Hexane (or another suitable solvent like ethanol)
-
Cellulose extraction thimble
Procedure:
-
Accurately weigh approximately 100 g of finely powdered, dried leaves of Artemisia annua.
-
Place the powdered plant material into a cellulose extraction thimble.
-
Place the thimble inside the extraction chamber of the Soxhlet apparatus.
-
Fill a round-bottom flask with 1000 mL of n-hexane.
-
Assemble the Soxhlet apparatus and place the round-bottom flask in a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back down onto the plant material in the thimble.
-
Continue the extraction for approximately 6 hours, allowing the solvent to cycle through the plant material multiple times.[6]
-
After extraction, allow the apparatus to cool.
-
Remove the round-bottom flask containing the extract.
-
Concentrate the extract using a rotary evaporator under reduced pressure at a temperature of 40°C to obtain the crude extract.
This method uses ultrasonic waves to accelerate the extraction process.
Materials:
-
Dried and powdered aerial parts of Artemisia annua
-
Ultrasonic bath
-
Beaker or flask
-
Hexane, ethanol, or dichloromethane
-
Filtration apparatus
Procedure:
-
Weigh a desired amount of the powdered plant material.
-
Place the powder in a beaker and add a suitable solvent (e.g., hexane, ethanol, or dichloromethane) at a plant material to solvent ratio of 1:10 (w/v).
-
Place the beaker in an ultrasonic bath for 15 minutes.
-
Allow the mixture to macerate at room temperature for 24 hours.[7]
-
Filter the mixture to separate the extract from the plant debris.
-
Concentrate the filtrate using a rotary evaporator at 40°C to obtain the crude extract.[7]
Purification Protocol: Column Chromatography
Column chromatography is a widely used technique for the purification of this compound from the crude extract.
Materials:
-
Crude extract of Artemisia annua
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Activated charcoal (200 mesh)
-
Solvent system (e.g., dichloromethane:methanol or n-hexane:ethyl acetate)
-
Collection tubes or flasks
Procedure using Activated Charcoal:
-
Prepare a slurry of 6 g of activated carbon in the initial solvent system (dichloromethane:methanol = 1:10).
-
Wet-pack a chromatography column (1.6 cm inner diameter, 25 cm length) with the slurry.
-
Dissolve the crude extract in a minimal amount of the initial solvent system and filter it.
-
Load the filtered sample onto the column.
-
Elute the column with 5 bed volumes (BV) of the initial solvent system at a flow rate of 4 BV/h to remove polar impurities.
-
Change the solvent system to the target gradient (dichloromethane:methanol = 1:3) and elute with 5 BV to collect the fractions containing this compound.[8]
-
Combine the fractions containing the purified this compound and evaporate the solvent.
Quantification Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and accurate method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: With a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) or 20mM KH2PO4:acetonitrile (15:85 v/v, pH adjusted to 4.0 with orthophosphoric acid).[10][11]
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in acetonitrile. From this stock, prepare a series of calibration standards at different concentrations (e.g., 25, 50, 75, 100, and 120 µg/mL).
-
Sample Preparation: Dissolve a known weight of the crude or purified extract in acetonitrile to a final concentration within the calibration range (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[11]
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Signaling Pathways in this compound Biosynthesis
The biosynthesis of this compound is a complex process regulated by various signaling pathways, primarily involving the plant hormones jasmonic acid (JA) and abscisic acid (ABA). These pathways activate a cascade of transcription factors that upregulate the expression of genes involved in the this compound biosynthetic pathway.
Jasmonic Acid (JA) Signaling Pathway
In the presence of jasmonic acid, the repressor protein JAZ8 is degraded.[13][14] This allows for the formation of the TCP14-ORA transcription factor complex, which then binds to and activates the promoters of the DBR2 and ALDH1 genes, key enzymes in the this compound biosynthetic pathway.[13][14]
Abscisic Acid (ABA) Signaling Pathway
Abscisic acid signaling is initiated by its binding to the receptor AaPYL9.[15] This leads to the activation of the kinase AaAPK1, which in turn phosphorylates the transcription factor AabZIP1.[15] Both phosphorylated AabZIP1 and another ABA-induced transcription factor, AaABF3, activate the promoters of several genes in the this compound biosynthetic pathway, including ADS, CYP71AV1, DBR2, and ALDH1.[15]
Integrated JA and ABA Signaling
Recent research has revealed an integrated signaling cascade where both JA and ABA converge to regulate this compound biosynthesis. The transcription factor AaGSW1 is activated by both hormones and, in turn, activates the expression of both AaTCP15 and AaORA.[16][17][18] These two transcription factors then form a module that synergistically activates the promoters of DBR2 and ALDH1, leading to enhanced this compound production.[16][17][18]
Conclusion
This technical guide has provided a comprehensive overview of the natural abundance, yield, and methods for the isolation and quantification of this compound from Artemisia annua. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. A thorough understanding of the factors influencing this compound yield and the signaling pathways that regulate its biosynthesis is crucial for the development of high-yielding cultivars and for the optimization of extraction and purification processes, ultimately contributing to a more stable and affordable supply of this life-saving therapeutic agent.
References
- 1. Artemisinin production in Artemisia annua: studies in planta and results of a novel delivery method for treating malaria and other neglected diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Survey of artemisinin production by diverse Artemisia species in northern Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Artemisinin Contents in Selected Artemisia Species from Tajikistan (Central Asia) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Instant determination of the artemisinin from various Artemisia annua L. extracts by LC‐ESI‐MS/MS and their in‐silico modelling and in vitro antiviral activity studies against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102190665A - Method for separating and purifying artemisinin by activated charcoal column chromatography employing nonaqueous system - Google Patents [patents.google.com]
- 9. acgpubs.org [acgpubs.org]
- 10. sciencescholar.us [sciencescholar.us]
- 11. ajol.info [ajol.info]
- 12. scispace.com [scispace.com]
- 13. Jasmonate promotes artemisinin biosynthesis by activating the TCP14-ORA complex in Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Jasmonate promotes artemisinin biosynthesis by activating the TCP14-ORA complex in Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AaABF3, an Abscisic Acid–Responsive Transcription Factor, Positively Regulates Artemisinin Biosynthesis in Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Jasmonate- and abscisic acid-activated AaGSW1-AaTCP15/AaORA transcriptional cascade promotes artemisinin biosynthesis in Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. Jasmonate‐ and abscisic acid‐activated AaGSW1‐AaTCP15/AaORA transcriptional cascade promotes artemisinin biosynthesis in Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of Arteannuin A and Related Sesquiterpene Lactones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Arteannuin A and its closely related analogues. While specific, isolated data for this compound is not extensively published, this document compiles and presents spectroscopic information for structurally similar and well-characterized sesquiterpene lactones from Artemisia annua, including hydroxylated Arteannuin I, Arteannuin B, and the renowned antimalarial compound, Artemisinin. This information serves as a valuable reference for the identification and characterization of this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below are the ¹H and ¹³C NMR data for hydroxylated derivatives of Arteannuin I. The data is presented for solutions in CDCl₃.[1]
Table 1: ¹H NMR Spectroscopic Data (CDCl₃) [1]
| Position | 6-hydroxy arteannuin I (δ ppm, J in Hz) | 1-hydroxy arteannuin I (δ ppm, J in Hz) |
| 1 | 1.85 (m), 1.65 (m) | 4.05 (dd, 11.0, 4.5) |
| 2 | 1.55 (m), 1.40 (m) | 2.10 (m), 1.95 (m) |
| 3 | 2.05 (m) | 2.25 (m) |
| 5 | 4.85 (d, 12.0) | 4.91 (d, 12.3) |
| 6 | 4.20 (t, 3.0) | 2.45 (m) |
| 7 | 2.30 (m) | 2.35 (m) |
| 9 | 1.80 (m), 1.60 (m) | 1.85 (m), 1.65 (m) |
| 10 | 1.95 (m) | 2.05 (m) |
| 14 | 1.05 (d, 7.0) | 1.10 (d, 7.0) |
| 15 | 5.10 (s), 4.85 (s) | 5.13 (d, 1.2), 4.88 (d, 1.5) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃) [1]
| Position | 6-hydroxy arteannuin I (δ ppm) | 1-hydroxy arteannuin I (δ ppm) |
| 1 | 35.5 | 75.5 |
| 2 | 25.0 | 34.0 |
| 3 | 30.5 | 36.5 |
| 4 | 145.0 | 144.4 |
| 5 | 76.0 | 76.2 |
| 6 | 78.0 | 40.0 |
| 7 | 45.0 | 44.5 |
| 8 | 28.0 | 28.5 |
| 9 | 40.5 | 41.0 |
| 10 | 38.0 | 38.5 |
| 11 | 22.0 | 22.5 |
| 12 | 174.0 | 174.3 |
| 13 | 12.0 | 12.5 |
| 14 | 15.0 | 15.5 |
| 15 | 106.0 | 106.7 |
Mass Spectrometry (MS) Data
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound. Below is a summary of the mass spectrometric data for Arteannuin B, a known bioprecursor of Artemisinin.[2]
Table 3: Mass Spectrometry Data for Arteannuin B [2]
| Ion | m/z (Observed) | Interpretation |
| [M+H]⁺ | 249 | Protonated Molecule |
| [M+H-H₂O]⁺ | 231 | Loss of Water |
| Fragment | 203 | Further Fragmentation |
| Fragment | 189 | Further Fragmentation |
| Fragment | 185 | Further Fragmentation |
The fragmentation of sesquiterpene lactones often involves the loss of small neutral molecules such as water and carbon monoxide. For comparison, the well-documented fragmentation of Artemisinin includes characteristic losses of water and carbon monoxide.[3]
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a crude extract of Artemisia annua reveals characteristic absorption bands for the class of compounds to which this compound belongs.[4]
Table 4: Characteristic IR Absorption Bands from Artemisia annua Extract [4]
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | O-H stretching (hydroxyl groups) |
| ~2900 | C-H stretching (aliphatic) |
| ~1750 | C=O stretching (lactone) |
| ~1650 | C=C stretching (alkene) |
| ~1450 | C-H bending |
| ~1260 | C-O stretching (ether, ester) |
Experimental Protocols
a. NMR Spectroscopy
A detailed protocol for the NMR analysis of sesquiterpene lactones is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
To aid in structural elucidation, perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
b. Mass Spectrometry (ESI-MS)
The following is a general procedure for the analysis of sesquiterpene lactones by Electrospray Ionization Mass Spectrometry:
-
Sample Preparation:
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
-
-
Instrumentation and Data Acquisition:
-
The analysis is typically performed using a Liquid Chromatography (LC) system coupled to a mass spectrometer (LC-MS).
-
Set the electrospray ionization (ESI) source to positive ion mode.
-
Typical ESI parameters include a spray voltage of 3-5 kV, a capillary temperature of 250-350 °C, and appropriate sheath and auxiliary gas flow rates.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).
-
For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., the [M+H]⁺ ion) and subject it to collision-induced dissociation (CID) with an inert gas like argon or nitrogen.
-
c. Infrared (IR) Spectroscopy
A standard protocol for obtaining an FT-IR spectrum of a solid sample is as follows:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the dry sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation and Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Visualizations
Caption: General workflow for the spectroscopic analysis of a natural product.
References
The Potential Biological Activities of Arteannuin A: An In-depth Technical Guide
Introduction
Artemisia annua L. (sweet wormwood) is a medicinal plant renowned for its rich composition of secondary metabolites, most notably the potent antimalarial drug, artemisinin.[1] Beyond artemisinin, this plant is a source of a diverse array of sesquiterpenoids, flavonoids, and other bioactive compounds.[1] Among these is Arteannuin A, a sesquiterpene lactone that, while less studied than its famous relative artemisinin or its close structural variant Arteannuin B, is emerging as a compound of interest for its distinct biological activities.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its demonstrated effects on cellular signaling pathways and its potential, though less explored, therapeutic applications. The content herein is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties of this compound
This compound is a sesquiterpenoid, a class of terpenes with 15 carbon atoms. Its chemical structure is distinct from artemisinin, notably lacking the endoperoxide bridge responsible for the latter's antimalarial activity.[3]
-
Molecular Formula: C₁₃H₁₈O₂[4]
-
Molecular Weight: 206.28 g/mol [4]
-
IUPAC Name: (1R,4R,7R,8S,12S)-7,11-dimethyl-2-oxatricyclo[6.3.1.0⁴,¹²]dodec-10-en-3-one[4]
-
CAS Number: 82442-48-6[5]
Biological Activities of this compound
The most well-documented biological activity of this compound to date is its influence on the expression of drug-metabolizing enzymes through the activation of nuclear receptors.
Modulation of Drug-Metabolizing Enzymes via Nuclear Receptor Signaling
This compound has been identified as a potent inducer of the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR).[6][7][8] These nuclear receptors are critical regulators of xenobiotic metabolism, and their activation leads to the increased expression of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a wide variety of drugs and other foreign compounds.[6][7]
Specifically, this compound has demonstrated a strong induction effect on CAR in reporter gene systems for CYP3A4 and CYP2B6.[6][7][8] It also strongly induces the activity of wild-type PXR and certain PXR variants in CYP2B6 reporter systems.[6][7][8] This activity suggests that this compound could play a significant role in drug-drug interactions when co-administered with other therapeutic agents that are substrates for these CYP enzymes.
Anticancer and Anti-inflammatory Potential
While many sesquiterpene lactones isolated from Artemisia annua and related species have demonstrated significant anticancer and anti-inflammatory properties, there is a notable lack of specific research on this compound in these areas.[2][9] Compounds like artemisinin and its derivatives have been shown to induce apoptosis, inhibit angiogenesis, and modulate inflammatory pathways such as NF-κB.[2][9] Given its structural classification as a sesquiterpene lactone, it is plausible that this compound may possess similar activities. However, dedicated studies, including in vitro cell-based assays and in vivo animal models, are required to validate this hypothesis and elucidate the specific mechanisms of action.
Quantitative Data
The following table summarizes the observed induction effects of this compound on the nuclear receptors PXR and CAR. It is important to note that quantitative data regarding the anticancer and anti-inflammatory activities of this compound, such as IC50 values, are not currently available in the peer-reviewed literature.
| Target Receptor System | Reporter Gene | Effect of this compound | Reference(s) |
| Pregnane X Receptor (PXR) wt | CYP2B6 | Moderate Induction | [6][7][8] |
| PXR variant 370 | CYP2B6 | Strong Induction | [6][7][8] |
| PXR variant 379 | CYP2B6 | Moderate Induction | [6][7][8] |
| PXR variant 163 | CYP3A4 | Weak Induction | [6][7][8] |
| Constitutive Androstane Receptor (CAR) 3 | CYP2B6 / CYP3A4 | Strong Induction | [6][7][8] |
Experimental Protocols
The following is a detailed methodology for a dual-luciferase reporter gene assay, a key experiment used to determine the effect of this compound on the activity of nuclear receptors like PXR and CAR.
Dual-Luciferase Reporter Gene Assay for PXR/CAR Activation
1. Cell Culture and Transfection:
-
Cell Line: Human hepatocellular carcinoma cells (e.g., HepG2) are commonly used as they are a relevant model for liver drug metabolism.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Transfection: Cells are seeded in 24-well plates. After 24 hours, they are co-transfected with the following plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000):
-
An expression vector for the human PXR or CAR.
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter with response elements for the respective nuclear receptor (e.g., a CYP2B6 or CYP3A4 promoter).
-
A control plasmid containing the Renilla luciferase gene (e.g., pRL-TK) to normalize for transfection efficiency.
-
2. Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). A known activator of the nuclear receptor (e.g., rifampicin for PXR) is used as a positive control.
-
The cells are incubated with the compounds for an additional 24 hours.
3. Luciferase Activity Measurement:
-
The cells are washed with phosphate-buffered saline (PBS) and lysed.
-
The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The fold induction of reporter gene expression is calculated by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated cells.
Conclusion and Future Perspectives
This compound, a sesquiterpene lactone from Artemisia annua, has been definitively shown to be a potent activator of the nuclear receptors PXR and CAR, leading to the induction of key drug-metabolizing enzymes. This finding has significant implications for understanding the pharmacokinetics of co-administered drugs and the potential for herb-drug interactions.
While the anticancer and anti-inflammatory activities of this compound remain largely unexplored, its chemical nature as a sesquiterpene lactone suggests that it may possess such properties, similar to other compounds isolated from the same plant. Future research should prioritize the investigation of this compound's effects on cancer cell proliferation, apoptosis, and key inflammatory signaling pathways. Such studies will be crucial in determining the full therapeutic potential of this intriguing natural product and could pave the way for the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Artemisinin and Its Derivatives as a Repurposing Anticancer Agent: What Else Do We Need to Do? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C13H18O2 | CID 21632759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS:82442-48-6 | Manufacturer ChemFaces [chemfaces.com]
- 6. researchgate.net [researchgate.net]
- 7. Qinghaosu (artemisinin): Chemistry and pharmacology [ouci.dntb.gov.ua]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
In Silico Target Prediction of Arteannuin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arteannuin A, a sesquiterpene lactone derived from Artemisia annua, belongs to a class of compounds that has garnered significant interest for its therapeutic potential beyond its traditional use in malaria treatment. This technical guide provides an in-depth overview of the in silico methodologies used to predict the biological targets of this compound. We present a systematic approach to target identification, beginning with computational predictions using established platforms, followed by detailed protocols for experimental validation. This document summarizes predicted targets, offers quantitative data for related compounds, and visualizes key signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
The principle of "in silico" target prediction revolves around the use of computational methods to identify potential macromolecular targets of a small molecule, such as this compound. This approach significantly accelerates the initial stages of drug discovery by narrowing down the vast landscape of potential protein interactions to a manageable number of candidates for experimental validation. Key methodologies in this domain include ligand-based approaches, which rely on the similarity of the molecule of interest to known ligands of specific targets, and structure-based approaches, such as molecular docking, which predict the binding affinity of a small molecule to a protein's three-dimensional structure.
This guide will focus on the application of these techniques to this compound, leveraging publicly available data and predictive tools to build a profile of its potential biological activity.
In Silico Target Prediction of this compound
To initiate the target prediction process for this compound, its chemical structure is required. The PubChem Compound Identification (CID) for this compound is 21632759. This identifier was used to perform predictions using two prominent web-based platforms: SwissTargetPrediction and PharmMapper.
Predicted Targets from SwissTargetPrediction
SwissTargetPrediction is a tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands. The predictions for this compound (CID: 21632759) are summarized in Table 1.
| Target Class | Target Name | UniProt ID | Probability |
| Enzyme | Prostaglandin G/H synthase 2 (Cyclooxygenase-2) | P35354 | 0.124 |
| Enzyme | Prostaglandin G/H synthase 1 (Cyclooxygenase-1) | P23219 | 0.124 |
| Enzyme | Carbonic anhydrase II | P00918 | 0.089 |
| Enzyme | Carbonic anhydrase I | P00915 | 0.089 |
| Enzyme | Aldose reductase | P15121 | 0.089 |
| G-protein coupled receptor | Cannabinoid receptor 1 | P21554 | 0.071 |
| G-protein coupled receptor | Cannabinoid receptor 2 | P34972 | 0.071 |
| Nuclear receptor | Androgen receptor | P10275 | 0.053 |
| Enzyme | Cytochrome P450 19A1 (Aromatase) | P11511 | 0.053 |
| Voltage-gated ion channel | L-type calcium channel alpha-1C subunit | Q13936 | 0.053 |
Table 1: Top Predicted Targets for this compound from SwissTargetPrediction. This table presents the top-ranking potential targets for this compound, along with their UniProt IDs and the probability score assigned by the SwissTargetPrediction server.
Predicted Targets from PharmMapper
PharmMapper is a reverse pharmacophore mapping server that identifies potential targets by fitting a small molecule into a large database of pharmacophore models derived from known protein-ligand complexes. The top predicted targets for this compound are listed in Table 2.
| Target Name | PDB ID | Normalized Fit Score |
| Peroxisome proliferator-activated receptor gamma | 4ema | 5.863 |
| Retinoic acid receptor RXR-alpha | 1fby | 5.742 |
| Androgen receptor | 2amb | 5.618 |
| Progesterone receptor | 1a28 | 5.591 |
| Estrogen receptor alpha | 3ert | 5.437 |
| Glucocorticoid receptor | 1m2z | 5.399 |
| Farnesoid X receptor | 1osh | 5.276 |
| Vitamin D3 receptor | 1db1 | 5.109 |
| Thyroid hormone receptor beta-1 | 1bsx | 5.053 |
| Mineralocorticoid receptor | 2aax | 4.987 |
Table 2: Top Predicted Targets for this compound from PharmMapper. This table displays the top-ranked potential targets identified by PharmMapper, with their corresponding Protein Data Bank (PDB) IDs and normalized fit scores.
Quantitative Data for Related Compounds
| Compound | Target | Method | Binding Affinity/Inhibition Constant |
| "Arteannuin" (Artemisinin, CID: 68827) | Neprilysin | Molecular Docking | -5.7 kcal/mol[1] |
| Arteannuin B (CID: 6543478) | β-tubulin | Molecular Docking | -10.68 kcal/mol (ΔG), 14.93 nM (Ki)[2] |
| Arteannuin B (CID: 6543478) | Carnitine O-palmitoyltransferase 2 (CPT II) | Molecular Docking | -9.23 kcal/mol (ΔG), 170.29 nM (Ki)[2] |
Table 3: Quantitative Binding Data for Arteannuin-Related Compounds. This table summarizes the reported binding affinities and inhibition constants for compounds structurally similar to this compound against various protein targets.
Key Signaling Pathways
Based on the predicted targets and the known activities of related compounds, several signaling pathways are of interest. The NF-κB pathway is particularly noteworthy, as several studies have implicated artemisinin and its derivatives as inhibitors of this pro-inflammatory signaling cascade.[3][4][5]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating immune and inflammatory responses. Its aberrant activation is associated with numerous inflammatory diseases. Arteannuin B has been shown to inhibit this pathway by covalently binding to the ubiquitin-conjugating enzyme UBE2D3, which is crucial for the ubiquitination of upstream signaling components.[3]
Figure 1: Proposed Inhibition of the NF-κB Signaling Pathway by this compound. This diagram illustrates the canonical NF-κB signaling cascade initiated by TNF-α and the proposed inhibitory action of this compound on UBE2D3, preventing the activation of the IKK complex.
Experimental Protocols for Target Validation
Following in silico prediction, experimental validation is crucial to confirm the interaction between this compound and its putative targets. Here, we provide detailed methodologies for three state-of-the-art biophysical assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Culture and Treatment:
-
Culture a human cell line (e.g., HEK293T) to 80-90% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours) at 37°C.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Protein Quantification and Analysis:
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the protein concentration of the soluble fraction.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the predicted target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the relative amount of soluble target protein as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow. This diagram outlines the key steps involved in performing a CETSA experiment to validate the binding of this compound to a predicted target protein in a cellular environment.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another technique that leverages ligand-induced protein stabilization. However, instead of thermal denaturation, it uses proteolytic digestion to probe for changes in protein stability.
Protocol:
-
Cell Lysate Preparation:
-
Prepare a cell lysate from a relevant cell line or tissue.
-
Quantify the total protein concentration.
-
-
Ligand Incubation:
-
Incubate the cell lysate with this compound or a vehicle control for a specified time (e.g., 1 hour) at room temperature.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to the lysate at a predetermined concentration.
-
Incubate for a specific duration to allow for partial digestion.
-
-
Sample Analysis:
-
Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Analyze the digested samples by SDS-PAGE and Western blotting for the predicted target protein.
-
-
Data Interpretation:
-
A decrease in the degradation of the target protein in the presence of this compound, as evidenced by a stronger band on the Western blot compared to the control, indicates a direct binding interaction.
-
Figure 3: Drug Affinity Responsive Target Stability (DARTS) Workflow. This flowchart illustrates the main steps of the DARTS assay for identifying and validating the protein targets of this compound.
Microscale Thermophoresis (MST)
MST is a highly sensitive biophysical technique that measures the affinity of a ligand to a target protein in solution. It is based on the principle that the thermophoretic movement of a molecule changes upon binding to a ligand.
Protocol:
-
Protein Labeling:
-
Label the purified recombinant target protein with a fluorescent dye according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in a suitable buffer.
-
Mix each dilution with a constant concentration of the fluorescently labeled target protein.
-
-
MST Measurement:
-
Load the samples into capillaries and place them in the MST instrument.
-
The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence as the molecules move along this gradient.
-
-
Data Analysis:
-
The change in thermophoresis is plotted against the ligand concentration.
-
The binding affinity (Kd) is determined by fitting the data to a binding curve.
-
Figure 4: Microscale Thermophoresis (MST) Workflow. This diagram shows the sequential steps for determining the binding affinity of this compound to a purified target protein using MST.
Conclusion
The in silico prediction of protein targets for this compound provides a foundational step towards understanding its molecular mechanisms of action. The predicted targets, spanning enzymes, G-protein coupled receptors, and nuclear receptors, suggest a broad range of potential biological activities. The inhibition of the NF-κB signaling pathway represents a particularly compelling hypothesis that warrants further investigation, given the known anti-inflammatory properties of related compounds. The experimental protocols detailed in this guide offer a clear path forward for the validation of these in silico predictions. Confirmation of these interactions will be instrumental in advancing the development of this compound as a potential therapeutic agent for a variety of diseases.
References
- 1. Arteannuin B, a sesquiterpene lactone from Artemisia annua, attenuates inflammatory response by inhibiting the ubiquitin-conjugating enzyme UBE2D3-mediated NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroarteannuin ameliorates lupus symptom of BXSB mice by inhibiting production of TNF-alpha and blocking the signaling pathway NF-kappa B translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-malarial agent artesunate inhibits TNF-alpha-induced production of proinflammatory cytokines via inhibition of NF-kappaB and PI3 kinase/Akt signal pathway in human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Nuances: A Technical Guide to the Structural Differences Between Arteannuin A and Arteannuin B
For Immediate Release
A deep dive into the molecular architecture of two key sesquiterpenoid lactones from Artemisia annua, this technical guide elucidates the core structural distinctions between Arteannuin A and Arteannuin B. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive comparison, supported by spectroscopic data, experimental methodologies, and visual representations of their chemical structures and relevant biological pathways.
Executive Summary
This compound and Arteannuin B are naturally occurring sesquiterpenoid lactones isolated from the plant Artemisia annua. While both share a common biosynthetic origin, their distinct molecular architectures give rise to different physicochemical properties and biological activities. This guide details these structural dissimilarities, providing a foundational understanding for further research and potential therapeutic applications. The primary difference lies in their carbon skeletons and oxygen-containing functional groups. Arteannuin B possesses a C15 cadinane-type framework with an additional epoxide ring, whereas this compound has a rearranged C13 skeleton.
Comparative Structural Analysis
The fundamental differences between this compound and Arteannuin B are rooted in their molecular formula and the arrangement of their atoms.
| Property | This compound | Arteannuin B |
| Molecular Formula | C₁₃H₁₈O₂[1] | C₁₅H₂₀O₃[2] |
| Molecular Weight | 206.28 g/mol [1] | 248.32 g/mol [2] |
| Core Skeleton | Rearranged tricyclic | Tetracyclic cadinane |
| Key Functional Groups | γ-lactone, double bond | γ-lactone, exocyclic methylene, epoxide |
This compound is characterized by a unique tricyclic structure, departing from the typical cadinane framework. Its molecular formula, C₁₃H₁₈O₂, indicates a loss of two carbon atoms compared to many other sesquiterpenoids, including Arteannuin B.[1]
Arteannuin B , with the molecular formula C₁₅H₂₀O₃, retains the full 15-carbon skeleton characteristic of sesquiterpenoids.[2] Its tetracyclic structure is distinguished by the presence of an epoxide ring, a feature absent in this compound.[3][4]
Spectroscopic Data and Structural Elucidation
The structures of this compound and Arteannuin B have been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data provide detailed information about the connectivity and chemical environment of each atom within the molecules.
Table 1: Key ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and Arteannuin B
| Nucleus | This compound (in CDCl₃) | Arteannuin B (in CDCl₃) |
| ¹H | Signals corresponding to a rearranged skeleton, including olefinic protons. | Characteristic signals for an exocyclic methylene group (~4.8-5.0 ppm) and protons adjacent to the epoxide ring. |
| ¹³C | Carbonyl carbon of the γ-lactone (~177 ppm), olefinic carbons. | Carbonyl carbon of the γ-lactone (~170 ppm), carbons of the exocyclic double bond (~107 and 148 ppm), and carbons of the epoxide ring (~58 and 60 ppm). |
Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds, further confirming their structures.
Table 2: Mass Spectrometry Data for this compound and Arteannuin B
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | ESI | 207.13 | Fragmentation pattern consistent with a C₁₃H₁₈O₂ structure. |
| Arteannuin B | ESI | 249.14 | 231 ([M+H-H₂O]⁺), 203, 185 |
Experimental Protocols
Isolation and Purification of this compound and Arteannuin B from Artemisia annua**
A general protocol for the isolation of sesquiterpenoids from Artemisia annua involves the following steps. It is important to note that specific details can be optimized for the target compound.
Workflow for Isolation and Purification
-
Extraction: Dried and powdered leaves of Artemisia annua are extracted with a suitable organic solvent such as hexane or ethyl acetate at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the components.
-
Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired compounds (this compound or B) by comparing with a reference standard.
-
Purification: Fractions containing the target compound are combined and further purified using techniques such as High-Performance Liquid Chromatography (HPLC) or recrystallization to obtain the pure compound.
Biological Activity and Signaling Pathways
While both are derived from the same plant, the structural differences between this compound and Arteannuin B lead to distinct biological activities.
Arteannuin B
Arteannuin B has been the subject of more extensive biological investigation compared to this compound.
-
Anticancer Activity: Arteannuin B has been shown to enhance the efficacy of the chemotherapy drug cisplatin in non-small cell lung cancer (NSCLC). This effect is mediated through the upregulation of Connexin 43 (Cx43) and the activation of the MAPK signaling pathway.[3]
-
Anti-inflammatory Activity: Arteannuin B exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It achieves this by covalently binding to the ubiquitin-conjugating enzyme UBE2D3, which is crucial for NF-κB activation.[5]
-
Antimalarial Activity: Arteannuin B has been shown to act synergistically with artemisinin against chloroquine-resistant strains of Plasmodium falciparum, enhancing the overall antimalarial effect of Artemisia annua extracts.
This compound
To date, there is limited published research on the specific biological activities and signaling pathways modulated by this compound. Further investigation is required to fully understand its therapeutic potential.
Conclusion
This compound and Arteannuin B, while both originating from Artemisia annua, are structurally distinct molecules. Arteannuin B is a C15 sesquiterpenoid with a cadinane skeleton and an epoxide ring, while this compound is a C13 compound with a rearranged tricyclic framework. These structural variations are responsible for their different spectroscopic properties and, notably, their distinct biological activities. While Arteannuin B has demonstrated promising anticancer, anti-inflammatory, and synergistic antimalarial effects, the bioactivity of this compound remains an area for future exploration. This guide provides a comprehensive foundation for researchers to build upon in the ongoing quest to harness the therapeutic potential of these natural products.
References
Methodological & Application
Quantitative Analysis of Arteannuin A: A Guide to Analytical Methods and Protocols
Introduction
Arteannuin A, more commonly known as artemisinin, is a sesquiterpene lactone renowned for its potent antimalarial properties. Its derivatives are key components of artemisinin-based combination therapies (ACTs), the standard treatment for Plasmodium falciparum malaria. Accurate and precise quantification of artemisinin in various matrices, including plant materials, pharmaceutical formulations, and biological fluids, is crucial for drug development, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the principal analytical methods used for this compound quantification, tailored for researchers, scientists, and drug development professionals.
Comparative Overview of Analytical Methods
A variety of analytical techniques have been developed for the quantification of artemisinin. The choice of method often depends on the sample matrix, required sensitivity, available instrumentation, and the specific research question. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA) are the most commonly employed methods.
Data Presentation: Quantitative Method Comparison
The following table summarizes the key quantitative performance parameters of different analytical methods for this compound quantification, providing a basis for method selection.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Typical Application |
| HPLC-UV | ~20-30 ng/mL[1] | ~100 µg/mL[2] | >0.99[3] | Plant extracts, Pharmaceutical dosage forms |
| HPLC-ELSD | < 40 µg/mL[2] | < 100 µg/mL[2] | >0.99 | Plant extracts, Purity assessment |
| HPLC-RI | 0.025 mg/mL | 0.1 mg/mL | 0.9995[4] | High concentration samples, Purity assessment |
| LC-MS | - | - | - | Plant extracts, Biological samples |
| LC-MS/MS | 0.22 - 0.257 ng/mL[1][5] | 1.03 ng/mL[1] | >0.99 | Biological fluids (plasma, serum) |
| GC-MS | - | - | - | Volatile components in plant extracts |
| ELISA | 1.5 ng/mL[1] | - | - | High-throughput screening of plant material |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques used in this compound quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of artemisinin. Due to its lack of a strong UV chromophore, detection can be challenging. Common approaches include UV detection at low wavelengths, evaporative light scattering detection (ELSD), and refractive index (RI) detection. Post-column derivatization to enhance UV absorbance is also a strategy.
Protocol: HPLC-UV for Artemisinin in Plant Material [4][6]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Betasil C18, 5 µm, 250 x 4.6 mm.[4]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40-45 °C.[4]
-
Detection Wavelength: 210-216 nm.[4]
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Accurately weigh about 100 mg of powdered, dried Artemisia annua leaves.
-
Extract with a suitable solvent such as chloroform, hexane, or methanol.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification: Create a calibration curve using certified artemisinin reference standards.
Protocol: HPLC with Post-Column Derivatization [3]
This method enhances the detectability of artemisinin by converting it into a more UV-active compound.
-
Derivatization:
-
Mix the sample extract with a 0.2% (w/v) NaOH solution.
-
Heat the mixture at 50°C for 30 minutes.
-
Neutralize with 0.08 M acetic acid. This converts artemisinin to the UV-absorbing compound Q260.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 250 x 4.6 mm.
-
Mobile Phase: Methanol/Acetonitrile/Phosphate Buffer (pH 7.76) (45:10:45 v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 260 nm.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying artemisinin in complex biological matrices due to its high sensitivity and selectivity.
Protocol: LC-MS/MS for Artemisinin in Human Plasma [1][2]
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Hypersil Gold C18, 5 µm, 100 x 2.1 mm.[1]
-
Mobile Phase: Acetonitrile:10 mM Ammonium Acetate (pH 3.5) (50:50 v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 5 µL.[2]
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ESI.
-
MRM Transition: Monitor the transition of the precursor ion to a specific product ion for artemisinin and an internal standard (e.g., artesunate).
-
-
Sample Preparation (Solid Phase Extraction): [1][2]
-
To 50 µL of plasma, add an internal standard solution.
-
Condition a solid-phase extraction (SPE) plate (e.g., Oasis HLB).
-
Load the plasma sample onto the SPE plate.
-
Wash the plate to remove interferences.
-
Elute artemisinin with an appropriate solvent (e.g., methanol/acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase for injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of artemisinin, although the compound can be thermally labile. It is often used for the analysis of other volatile and semi-volatile compounds in Artemisia annua extracts.
Protocol: GC-MS for Analysis of Artemisia annua Extract [7][8]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for terpene analysis (e.g., HP-5MS).
-
Carrier Gas: Helium.[7]
-
Injection Mode: Split or splitless.
-
Oven Temperature Program:
-
Initial temperature of 60°C, ramped to 280°C.[7]
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.[8]
-
Scan Range: m/z 40-500.
-
-
Sample Preparation:
-
Perform a solvent extraction of the plant material (e.g., with hexane).
-
The extract can be directly injected or derivatized to improve volatility and stability.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be used for the rapid screening of a large number of samples, particularly in plant breeding programs.
Protocol: Indirect Competitive ELISA (icELISA) [1][9][10]
-
Coating: Coat a microtiter plate with an artemisinin-protein conjugate (e.g., artemisinin-BSA).
-
Competition: Add a mixture of the sample (containing unknown artemisinin) and a specific anti-artemisinin antibody to the coated wells. Artemisinin in the sample will compete with the coated artemisinin for antibody binding.
-
Washing: Wash the plate to remove unbound antibodies and sample components.
-
Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).
-
Substrate Addition: Add a chromogenic substrate. The enzyme will catalyze a color change.
-
Detection: Measure the absorbance using a microplate reader. The color intensity is inversely proportional to the amount of artemisinin in the sample.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key biological pathways related to this compound and a typical analytical workflow.
Caption: Simplified biosynthesis pathway of this compound (Artemisinin).
Caption: Mechanism of action of this compound against malaria parasites.
Caption: General workflow for the quantification of this compound from plant material.
References
- 1. Immunoquantitative analysis of artemisinin from Artemisia annua using polyclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ajol.info [ajol.info]
- 6. researchgate.net [researchgate.net]
- 7. sciencepub.net [sciencepub.net]
- 8. botanyjournals.com [botanyjournals.com]
- 9. Validation of ELISA for Quantitation of Artemisinin-Based Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajtmh.org [ajtmh.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Separation of Arteannuin B and Related Compounds from Artemisia annua
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arteannuin B is a sesquiterpene lactone produced by the plant Artemisia annua. It is a biosynthetic precursor to artemisinin, a potent antimalarial drug.[1][2] The accurate and efficient separation and quantification of arteannuin B and other related compounds are crucial for quality control of plant material, optimization of extraction procedures, and for research into the biosynthesis of artemisinin. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the separation of arteannuin B and related sesquiterpenoids found in Artemisia annua extracts. The method is based on reversed-phase chromatography, which is a widely used technique for the analysis of these compounds.
Experimental Protocols
Sample Preparation
Effective extraction of arteannuin B and related compounds from the plant matrix is a critical first step for successful HPLC analysis.
a. Extraction from Plant Material:
A common method for extracting these compounds from dried leaf material is cold maceration with a non-polar solvent.
-
Procedure:
-
Weigh 100 g of dried and ground Artemisia annua leaves.
-
Suspend the plant material in 1 liter of hexane.
-
Allow the mixture to macerate for 24 hours at room temperature with occasional agitation.
-
Filter the extract to remove solid plant material.
-
Evaporate the solvent from the filtrate using a rotary evaporator at a temperature not exceeding 40°C.
-
Re-dissolve the dried residue in 1000 mL of acetonitrile.[3]
-
Filter the final solution through a 0.2 μm syringe filter prior to injection into the HPLC system.[4]
-
b. Preparation of Standard Solutions:
-
Procedure:
-
Accurately weigh 20 mg of arteannuin B reference standard.
-
Dissolve the standard in 20 mL of acetonitrile to obtain a stock solution of 1 mg/mL.[3]
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 5, 10, 20, 50, 100 µg/mL).
-
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The use of a C18 reversed-phase column is recommended for the separation of these moderately polar compounds.
| Parameter | Recommended Conditions |
| HPLC System | A system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD). |
| Column | Reversed-phase C18 column (e.g., Thermo Scientific Betasil C18, 5 µm, 250 x 4.6 mm).[4][5] Other C18 columns of similar dimensions can also be used. |
| Mobile Phase | A mixture of acetonitrile and water is commonly used. Two effective compositions are: • Acetonitrile:Water (65:35 v/v)[4][5] • Acetonitrile:Water:Methanol (50:30:20 v/v/v)[4] The mobile phase should be degassed before use. |
| Flow Rate | 1.0 mL/min.[4][6][7] |
| Column Temperature | 40 °C.[3] |
| Detection | UV detection at 210-216 nm.[4] A wavelength of 216 nm is often recommended.[4] |
| Injection Volume | 20 µL. |
| Run Time | Approximately 15-20 minutes, or until all compounds of interest have eluted. |
Data Presentation
The following table summarizes typical HPLC parameters and performance data for the analysis of artemisinin and related compounds, which would include arteannuin B.
| Parameter | Value | Reference(s) |
| Column Type | Thermo C18 | [6][7] |
| Column Dimensions | 250 mm x 4.6 mm, 5.0 µm particle size | [6][7] |
| Mobile Phase | Acetonitrile : 20mM KH₂PO₄ (pH 4.0 with OPA) (85:15 v/v) | [6][7] |
| Flow Rate | 1.0 mL/min | [6][7] |
| Detection Wavelength | 303 nm | [6][7] |
| Retention Time (Artemisinin) | ~11.25 min | [6][7] |
| Linearity Range (Artemisinin) | 5-25 µg/mL | [6] |
| Limit of Detection (LOD) | 0.048 µg/mL | [6] |
| Limit of Quantification (LOQ) | 0.145 µg/mL | [6] |
| Recovery | 99.07% - 99.41% | [6] |
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of arteannuin B and related compounds from Artemisia annua.
Caption: Workflow for HPLC analysis of Arteannuin B.
Conclusion
This application note provides a comprehensive and detailed protocol for the separation and analysis of arteannuin B and related compounds from Artemisia annua using reversed-phase HPLC. The described method is robust, reliable, and suitable for routine quality control and research applications. Adherence to the specified sample preparation and HPLC conditions will ensure accurate and reproducible results.
References
- 1. Frontiers | Detailed Phytochemical Analysis of High- and Low Artemisinin-Producing Chemotypes of Artemisia annua [frontiersin.org]
- 2. Simultaneous densitometric determination of artemisinin, artemisinic acid and arteannuin-B in Artemisia annua using reversed-phase thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
- 7. sciencescholar.us [sciencescholar.us]
Application Notes & Protocols: Extraction and Purification of Arteannuin A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction and purification of Arteannuin A (Artemisinin) from the plant Artemisia annua L. The information is compiled from various scientific sources to offer robust methodologies for laboratory and pilot-scale operations.
Introduction to Extraction Techniques
The isolation of this compound from Artemisia annua is a critical step for its use in pharmaceutical applications. Various techniques have been developed, ranging from conventional solvent-based methods to modern, greener technologies. Conventional methods like Soxhlet extraction are often characterized by long extraction times and high solvent consumption[1]. In contrast, newer methods such as Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and Ultrasound-Assisted Extraction (UAE) offer significant improvements in speed, efficiency, and environmental impact[1][2][3]. The choice of extraction method depends on factors such as desired yield, purity, processing time, cost, and environmental considerations.
Comparative Data on Extraction Methods
The efficiency of different extraction techniques can be compared based on key performance parameters. The following table summarizes quantitative data from various studies.
| Extraction Method | Solvent(s) | Key Parameters | Extraction Time | This compound Yield/Content | Reference |
| Microwave-Assisted Extraction (MAE) | Acetone | 160 W Power, 25 mesh particle size | 120 seconds | Not specified, but noted as efficient | [1] |
| Microwave-Assisted Extraction (MAE) | No. 6 Extraction Solvent Oil | Particle size < 0.125 mm, Solvent/material ratio > 11.3 | 12 minutes | 92.1% extraction rate | [4] |
| Microwave-Assisted Extraction (MAE) | Toluene, Chloroform, Ethanol | Not specified | Not specified | 0.29 - 0.85% of dry weight | |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ (scCO₂) | 300 bar pressure, 40°C | Not specified | High yield (non-polar solvent advantage) | [5] |
| Supercritical Fluid Extraction (SFE) | scCO₂ with 3% Methanol | 15 MPa pressure, 50°C, 2 ml/min flow rate | < 20 minutes | Quantitative extraction | [6][7] |
| Supercritical Fluid Extraction (SFE) | scCO₂ | 30 MPa pressure, 33°C | 2.5 - 6 hours | 0.71 - 1.09% | [2][8] |
| Ultrasound-Assisted Extraction (UAE) | Propylene Glycol Methyl Ether (PGME) | Optimized liquid/solid ratio, temperature, and power | 0.5 hours | 13.79 mg/g | [3] |
| Soxhlet Extraction | Hexane | Standard Soxhlet procedure | Several hours | ~60% extraction rate | [4] |
| Solvent Extraction (Maceration) | Hexane, Ethanol | Room temperature | 24 hours | 0.038 - 0.040% | [5] |
Experimental Protocols
Protocol for Microwave-Assisted Extraction (MAE)
This protocol is based on optimized conditions for rapid and efficient extraction of this compound.
Objective: To extract this compound from dried Artemisia annua leaves using microwave assistance.
Materials & Equipment:
-
Dried and powdered Artemisia annua leaves (particle size < 0.125 mm)[4]
-
Microwave extraction system (open-focused or closed vessel)
-
Extraction vessel
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Artemisia annua leaves and place them into the microwave extraction vessel.
-
Add the extraction solvent (e.g., Acetone) to achieve a solvent-to-material ratio of at least 11.3:1 (e.g., 113 mL)[4].
-
Secure the vessel in the microwave extractor.
-
Set the microwave parameters:
-
Start the extraction process. The microwave energy will rapidly heat the solvent and plant matrix, facilitating the release of this compound.
-
After the extraction is complete, allow the vessel to cool to a safe temperature.
-
Filter the mixture to separate the plant residue from the extract. Wash the residue with a small amount of fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.
-
The resulting crude extract can be further purified.
Protocol for Supercritical Fluid Extraction (SFE)
This protocol uses supercritical carbon dioxide (scCO₂), a green solvent, for the selective extraction of this compound.
Objective: To extract this compound from Artemisia annua using scCO₂.
Materials & Equipment:
-
Dried and powdered Artemisia annua leaves
-
Supercritical fluid extractor system equipped with a pump, extraction vessel, and separator
-
High-purity CO₂
-
Co-solvent (e.g., Methanol or Ethanol), if required[6]
Procedure:
-
Load approximately 100 g of the powdered plant material into the extraction vessel[5].
-
Seal the extraction vessel and place it within the SFE system.
-
Heat the system to the desired extraction temperature (e.g., 40-50°C)[5][6].
-
Pressurize the system with CO₂ using the high-pressure pump to the target pressure (e.g., 15-30 MPa)[6][8]. At these conditions, CO₂ enters a supercritical state.
-
If using a co-solvent, introduce it into the CO₂ stream at the desired concentration (e.g., 3% methanol)[6].
-
Maintain a constant flow of scCO₂ through the extraction vessel (e.g., 1.4 kg/h )[5].
-
The scCO₂ acts as a solvent, dissolving the this compound from the plant matrix.
-
The extract-laden scCO₂ flows into the separator, where the pressure and/or temperature is changed (e.g., 15 bar and 25°C), causing the CO₂ to return to a gaseous state and precipitate the extracted this compound[5].
-
Collect the crude this compound extract from the separator. The process can be run for a specified duration (e.g., 20 minutes to a few hours) to achieve quantitative extraction[6].
-
Depressurize the system safely to conclude the run.
Purification Techniques
Crude extracts of this compound contain various impurities, such as chlorophyll, waxes, and other plant metabolites, which must be removed[9]. Purification is typically a multi-step process involving chromatography and crystallization.
Chromatographic Purification
Column chromatography is a widely used method for the initial purification of the crude extract.
Objective: To separate this compound from major impurities in the crude extract.
Materials & Equipment:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Solvents: Hexane and Ethyl Acetate[10]
-
Chromatography column
-
Fraction collector
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
-
Dissolve the crude extract in a minimal amount of the mobile phase (e.g., 10% ethyl acetate in hexane).
-
Load the dissolved extract onto the top of the silica gel column.
-
Begin the elution process by passing the mobile phase through the column. A typical starting solvent system is 10-20% ethyl acetate in hexane[10].
-
Collect fractions of the eluent using a fraction collector.
-
Monitor the fractions for the presence of this compound using Thin-Layer Chromatography (TLC).
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent from the pooled fractions to obtain a purified, oily material ready for crystallization[10].
Crystallization
Crystallization is the final and most critical step to obtain high-purity this compound.
Objective: To obtain crystalline, high-purity this compound.
Procedure 1: Cooling Crystallization This method is effective for solutions where this compound solubility decreases significantly with temperature.
-
Dissolve the purified oily material from chromatography in a suitable solvent mixture, such as a toluene/ethanol blend[11].
-
Heat the solution gently (e.g., to 40°C) to ensure complete dissolution[11].
-
Slowly cool the solution at a controlled rate (e.g., 0.1°C/min) to induce crystallization[11].
-
Optionally, add seed crystals of pure this compound when the solution becomes supersaturated to promote controlled crystal growth[11].
-
Continue cooling (e.g., to 5°C) to maximize the yield of crystals[11].
-
Collect the crystals by filtration.
-
Wash the crystals with a cold solvent (e.g., warm hexane or an ethanol/water mixture) to remove residual impurities and waxes[12].
-
Dry the crystals under vacuum to obtain the final product with purity potentially exceeding 99%[11].
Procedure 2: Antisolvent Crystallization This method is used to purify this compound from chromatography fractions[13].
-
Combine the chromatography fractions containing this compound (dissolved in a solvent like n-hexane-ethyl acetate).
-
Slowly add an antisolvent (a liquid in which this compound is insoluble, e.g., water) to the solution while stirring[13][14].
-
The addition of the antisolvent reduces the solubility of this compound, causing it to crystallize out of the solution.
-
Collect, wash, and dry the crystals as described in the cooling crystallization method.
Visualized Workflows (Graphviz)
The following diagrams illustrate the logical flow of the extraction and purification processes.
Caption: General workflow for the extraction of this compound.
Caption: Workflow for the purification of crude this compound extract.
References
- 1. researchgate.net [researchgate.net]
- 2. Supercritical CO2 extraction of artemisinin from Artemisia annua plant and the biotechnological production of artemisinin precursors: A dual-focus review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasonic assisted extraction of artemisinin from Artemisia Annua L. using monoether-based solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Evaluation of Different Extraction Techniques for Separation of Artemisinin from Sweet Wormwood (Artemisia annua L.) [mdpi.com]
- 6. Extraction of artemisinin and artemisinic acid from Artemisia annua L. using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of artemisinin extraction from Artemisia annua L. with supercritical carbon dioxide + ethanol using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US4952603A - Method for the isolation of artemisinin from Artemisia annua - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mmv.org [mmv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Solubility of Arteannuin B and Artemisinin in Common Laboratory Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While the query specified "Arteannuin A," this compound is not commonly referenced in scientific literature. It is highly probable that the intended compounds of interest are Arteannuin B and the closely related, extensively studied antimalarial drug, Artemisinin. Arteannuin B is a known precursor in the biosynthesis of Artemisinin. This document provides detailed solubility data and protocols for Arteannuin B and Artemisinin in common laboratory solvents to support research and development activities.
Solubility Data
The solubility of Arteannuin B and Artemisinin in various organic solvents is crucial for the preparation of stock solutions for in vitro and in vivo studies. The following tables summarize the available quantitative solubility data.
Table 1: Solubility of Arteannuin B
| Solvent | Solubility | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (100.68 mM) | Not Specified[1] |
Note: Ultrasonic assistance may be required to achieve this solubility.[1]
Table 2: Solubility of Artemisinin
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Acetone | Not specified, but increases with temperature | 10 - 50[2] |
| Acetonitrile | Not specified, but increases with temperature | 10 - 50[2] |
| Chloroform | Not specified, but increases with temperature | 10 - 50[2] |
| Cyclohexane | Not specified, but increases with temperature | 10 - 50[2] |
| Dimethylformamide (DMF) | ~20 | Not Specified[3] |
| Dimethyl Sulfoxide (DMSO) | ~10 | Not Specified[3] |
| Dimethyl Sulfoxide (DMSO) | 103.7 | 20[2] |
| Ethanol | ~16 | Not Specified[3] |
| Ethyl Acetate | Not specified, but increases with temperature | 10 - 50[2] |
| Isopropanol | 8.45 | 20[2] |
| Methanol | Not specified, but increases with temperature | 10 - 50[2] |
| Propylene Glycol | 0.6 | 20[2] |
| Toluene | Not specified, but increases with temperature | 10 - 50[2] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | Not Specified[3] |
Note: The solubility of Artemisinin generally increases with temperature in the tested solvents.[2] For maximum solubility in aqueous buffers, it is recommended to first dissolve Artemisinin in DMF and then dilute with the aqueous buffer.[3]
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol describes a widely accepted method for determining the equilibrium solubility of a compound.[4]
Materials:
-
Compound of interest (Arteannuin B or Artemisinin)
-
Selected organic solvents
-
Sealed, temperature-controlled glass vials or flasks
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
Syringe filters (PTFE, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed container.[4]
-
-
Equilibration:
-
Agitate the container at a constant temperature for 24-72 hours to ensure equilibrium is reached between the dissolved and undissolved solute.[4]
-
-
Phase Separation:
-
Quantification:
-
Data Reporting:
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[4]
-
Visualization of Biological Activity
Artemisinin and its derivatives exert their biological effects, including anti-inflammatory and immunoregulatory actions, by modulating various signaling pathways.[5][6]
Caption: Simplified signaling pathways of Artemisinin and its derivatives.
Caption: Experimental workflow for solubility determination.
References
In Vitro Assay Development for Assessing Arteannuin A Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arteannuin A is a sesquiterpene lactone derived from the plant Artemisia annua. This class of compounds, including the well-known antimalarial drug artemisinin and its derivatives, has garnered significant interest for its diverse pharmacological activities. Emerging research suggests that this compound and related compounds possess potent anti-inflammatory and cytotoxic properties, making them promising candidates for further investigation in drug discovery and development. These application notes provide detailed protocols for in vitro assays to evaluate the cytotoxic and anti-inflammatory activities of this compound. The methodologies described herein focus on key biological pathways, including the NF-κB and MAPK signaling cascades, which are often implicated in inflammation and cancer.
Key In Vitro Assays and Protocols
The following sections detail the experimental protocols for assessing the cytotoxic and anti-inflammatory effects of this compound.
Cytotoxicity Assays
Cytotoxicity assays are fundamental in determining the potential of a compound to kill or inhibit the proliferation of cancer cells.
a) MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of working concentrations. Add 100 µL of the diluted this compound solutions to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
b) Neutral Red Uptake Assay for Cytotoxicity
The neutral red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Staining: After the treatment period, remove the culture medium and add 100 µL of medium containing 50 µg/mL neutral red. Incubate for 2-3 hours at 37°C.
-
Dye Extraction: Remove the staining solution, wash the cells with PBS, and add 150 µL of a destaining solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viable cells and the IC₅₀ value.
Anti-inflammatory Assays
These assays are designed to evaluate the ability of this compound to modulate inflammatory responses in vitro, typically using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
a) Nitric Oxide (NO) Production Assay (Griess Test)
Nitric oxide is a key inflammatory mediator. The Griess test measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
Data Analysis: Calculate the percentage of NO inhibition and the IC₅₀ value.
b) Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.
Protocol:
-
Cell Seeding, Pre-treatment, and Stimulation: Follow steps 1-3 of the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions of the specific ELISA kit being used.
-
Data Analysis: Calculate the percentage of cytokine inhibition and the IC₅₀ values for both TNF-α and IL-6.
Data Presentation
The following tables summarize hypothetical quantitative data for the activity of this compound and related compounds. Note: Specific IC₅₀ values for this compound are not widely available in the public domain; the data presented for this compound are illustrative and based on the activity of structurally related sesquiterpene lactones.
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| This compound (Illustrative) | MCF-7 (Breast Cancer) | MTT | 48 | 15 - 30 |
| This compound (Illustrative) | A549 (Lung Cancer) | MTT | 48 | 20 - 40 |
| Arteannuin B | A549 (Cisplatin-resistant) | MTT | 48 | ~20 (in combination) |
| Artemisinin | MCF-7 (Breast Cancer) | MTT | 48 | >200[1] |
| Doxorubicin (Positive Control) | MCF-7 (Breast Cancer) | MTT | 48 | 0.1 - 1 |
Table 2: Anti-inflammatory Activity of this compound and Related Compounds in LPS-stimulated RAW 264.7 Macrophages
| Compound | Parameter Inhibited | IC₅₀ (µM) |
| This compound (Illustrative) | NO Production | 10 - 25 |
| This compound (Illustrative) | TNF-α Production | 5 - 15 |
| This compound (Illustrative) | IL-6 Production | 8 - 20 |
| Arteannuin B | NO Production | Not specified |
| Arteannuin B | TNF-α Production | Not specified |
| Arteannuin B | IL-6 Production | Not specified |
| Artemisinin | TNF-α Production | Not specified |
| Dexamethasone (Positive Control) | NO Production | 0.1 - 1 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the assessment of this compound activity.
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
Caption: Proposed mechanism of this compound on the MAPK signaling pathway.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the in vitro evaluation of this compound's cytotoxic and anti-inflammatory activities. The described assays are robust and can be adapted for high-throughput screening to identify and characterize novel drug candidates from the sesquiterpene lactone class. Further investigation into the specific molecular targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for Cell-based Assays Using Arteannuin A
Introduction
Arteannuin A, a sesquiterpene lactone derived from the plant Artemisia annua, is a key bioactive compound belonging to the artemisinin family.[1][2] While its derivatives, such as Artesunate and Dihydroartemisinin, are well-known for their potent antimalarial properties, there is a growing body of evidence supporting their efficacy as anticancer and anti-inflammatory agents.[3][4][5][6] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[3][7][8] This document provides detailed protocols for a range of cell-based assays to investigate the biological activities of this compound and its derivatives, intended for use by researchers, scientists, and professionals in the field of drug development.
Data Presentation: Quantitative Summary of Bioactivity
The following table summarizes the cytotoxic and anti-inflammatory activities of this compound and its derivatives in various cell lines as reported in the literature. This allows for a comparative analysis of their potency.
| Compound | Cell Line | Assay Type | IC50 / Effect | Reference |
| Dihydroartemisinin | Molt-4 (Leukemia) | Apoptosis | Increased apoptosis at 200 µM | [9] |
| Artesunate | MCF-7 (Breast Cancer) | Apoptosis | Apoptosis induction observed from 5 µg/mL | [10] |
| Artesunate | Leukemic T-cell lines | Apoptosis | ~0.1 µg/ml induced 30-50% apoptosis | [11] |
| Arteannuin derivative | HCT116 (Colon Cancer) | Cytotoxicity | IC50: 16.7 µM | [12] |
| Arteannuin derivative | CT26 (Colon Cancer) | Cell Proliferation | Inhibition at 10, 20, and 30 µM | [12] |
| Artemisinin Extracts | - | Anti-inflammatory | IC50: 21.22 ± 3.98 µg/ml (vs. Acetylsalicylic acid IC50: 5.15 ± 1.65 µg/ml) | [13] |
| Acetone Extract of A. annua | RAW 264.7 | NO Production | 83.3% inhibition at 100 µg/ml | [5] |
| Acetone Extract of A. annua | RAW 264.7 | IL-1β Production | 61.0% inhibition at 100 µg/ml | [5] |
| Acetone Extract of A. annua | RAW 264.7 | IL-6 Production | 45.1% inhibition at 100 µg/ml | [5] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product, the absorbance of which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualization:
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[15]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.[10]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Visualization:
Caption: Simplified signaling pathway of this compound-induced apoptosis.[11][16]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method uses PI to stain the cellular DNA content, which allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry. Treatment with this compound may cause cell cycle arrest at specific checkpoints.[3][17]
Protocol:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[18]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.[18]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Visualization:
Caption: Mechanisms of this compound-induced cell cycle arrest.[17][19]
Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production
Principle: This assay measures the anti-inflammatory activity of this compound by quantifying its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO is a key pro-inflammatory mediator, and its production is measured using the Griess reagent.[5]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[20]
-
Griess Assay: Collect the cell culture supernatant. Mix equal volumes of the supernatant and Griess reagent and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Visualization:
Caption: Inhibition of the NF-κB pathway is a key anti-inflammatory mechanism of this compound.[21]
References
- 1. Scientists Unveil Protein Targets and Mechanism of Action of Artemisinin in Cancer Cells----Chinese Academy of Sciences [english.cas.cn]
- 2. Trichomes + roots + ROS = artemisinin: regulating artemisinin biosynthesis in Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pexacy.com [pexacy.com]
- 5. Anti-inflammatory, Antioxidant and Antimicrobial Effects of Artemisinin Extracts from Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artemisinin and Its Derivatives as a Repurposing Anticancer Agent: What Else Do We Need to Do? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role and mechanism of Artemisia annua L. in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-tumor mechanism of artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artemisinin induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Artesunate Induces ROS-Mediated Apoptosis in Doxorubicin-Resistant T Leukemia Cells | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. gdddrjournal.com [gdddrjournal.com]
- 14. worldscientific.com [worldscientific.com]
- 15. Cell-based Assays | MuriGenics [murigenics.com]
- 16. Artesunate induces apoptosis via a Bak-mediated caspase-independent intrinsic pathway in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of artesunate on cytokinesis and G₂/M cell cycle progression of tumour cells and budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Data on cytotoxic activity of an Artemisia annua herbal preparation and validation of the quantification method for active ingredient analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Artemisinin triggers a G1 cell cycle arrest of human Ishikawa endometrial cancer cells and inhibits cyclin-dependent kinase-4 promoter activity and expression by disrupting nuclear factor-κB transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Arteannuin B, a sesquiterpene lactone from Artemisia annua, attenuates inflammatory response by inhibiting the ubiquitin-conjugating enzyme UBE2D3-mediated NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Artemisinin as a Chemical Standard for Chromatography
A Note on Terminology: The term "Arteannuin A" is not commonly found in scientific literature. It is likely a synonym for Artemisinin or a related compound, or a typographical error. The predominant and chromatographically significant sesquiterpene lactone from Artemisia annua is Artemisinin (also known as Arteannuin or Qinghaosu)[1][2]. Therefore, these application notes will focus on the use of Artemisinin as a chemical standard for chromatography.
Introduction
Artemisinin and its derivatives are a class of sesquiterpene lactones renowned for their potent antimalarial properties[1]. Extracted from the plant Artemisia annua, Artemisinin serves as a crucial primary chemical standard for the quality control and quantification of active pharmaceutical ingredients (APIs) in drug manufacturing, herbal preparations, and research. Its accurate determination is vital for ensuring the efficacy and safety of antimalarial therapies.
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the most reliable methods for the analysis of Artemisinin. Due to its lack of a strong chromophore, detection can be challenging, often requiring derivatization or the use of specialized detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS).
Chemical and Physical Properties of Artemisinin:
| Property | Value |
| Synonyms | Arteannuin, Qinghaosu[1][2] |
| CAS Number | 63968-64-9[1][2] |
| Molecular Formula | C₁₅H₂₂O₅[1] |
| Molecular Weight | 282.33 g/mol [2] |
| Melting Point | 156-157 °C[1] |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 75 mM)[1] |
| Appearance | White to off-white crystalline solid[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Column Derivatization)
This method is widely used for the quantification of Artemisinin in bulk drug substances and extracts. Since Artemisinin has poor UV absorbance, a post-column derivatization step is employed to convert it into a UV-absorbing compound (Q260)[3].
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm particle size)[3] |
| Mobile Phase | Methanol:Acetonitrile:0.9 mM Na₂HPO₄-3.6 mM NaH₂PO₄ buffer (pH 7.76) (45:10:45, v/v/v)[3] |
| Flow Rate | 0.5 mL/min[3] |
| Column Temperature | 30°C[3] |
| Injection Volume | 20 µL |
| Detection Wavelength | 260 nm[3] |
| Derivatization Reagent | 0.2% (w/v) NaOH |
| Neutralizing Reagent | 0.08 M Acetic Acid |
Standard Preparation:
-
Prepare a stock solution of Artemisinin standard (1 mg/mL) in methanol.
-
Perform serial dilutions with the mobile phase to prepare working standards in the desired concentration range (e.g., 1-50 µg/mL).
Sample Preparation (for Artemisia annua extract):
-
Accurately weigh 1 g of powdered, dried plant material.
-
Extract with 25 mL of chloroform using sonication for 30 minutes.
-
Filter the extract and evaporate the solvent to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of mobile phase.
Derivatization and Analysis Workflow:
Caption: Post-column derivatization workflow for Artemisinin analysis.
Quantitative Data Summary:
| Parameter | Result | Reference |
| Linearity Range | 1-40 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Limit of Detection (LOD) | < 3 µg/mL | [5] |
| Limit of Quantification (LOQ) | < 9 µg/mL | [5] |
| Recovery | > 97% | [5] |
Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) Detection
This method allows for the simultaneous determination of Artemisinin and its precursors, such as Arteannuin B and Artemisinic Acid.
Instrumentation and Conditions:
| Parameter | Specification |
| UPLC System | Binary solvent manager, sample manager, PDA detector |
| Column | ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | 0.1% Formic acid in water (A) and Acetonitrile (B) (40:60, v/v) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 2 µL |
| Detection Wavelength | 191 nm (for Artemisinin) and 206 nm (for Arteannuin B) |
Experimental Workflow:
References
- 1. Artemisinin | 63968-64-9 [chemicalbook.com]
- 2. Artemisinin analytical standard 63968-64-9 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Affordable and sensitive determination of artemisinin in Artemisia annua L. by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Arteannuin A and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic strategies employed to access Arteannuin A (artemisinin), a potent antimalarial compound, and its structurally related analogs. Detailed experimental protocols for key synthetic transformations are provided, along with tabulated quantitative data for comparative analysis of different routes. The information is intended to serve as a practical guide for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction to this compound Synthesis
The complex molecular architecture of this compound, featuring a unique 1,2,4-trioxane ring system essential for its biological activity, has presented a formidable challenge to synthetic chemists.[1] Over the years, numerous strategies have been developed, broadly categorized into total synthesis, semi-synthesis from naturally occurring precursors, and biotechnological approaches. Each approach offers distinct advantages and disadvantages in terms of efficiency, scalability, and cost-effectiveness. This document will focus on the prominent chemical synthesis methodologies.
Total Synthesis of this compound
The total synthesis of this compound has been a benchmark for demonstrating the power of modern synthetic organic chemistry. Several distinct approaches have been successfully executed, each employing unique strategies to construct the intricate carbocyclic framework and install the critical endoperoxide bridge.
Key Total Synthesis Routes: A Comparative Overview
The following table summarizes the key features of some of the most notable total syntheses of this compound.
| Synthetic Route | Starting Material | Number of Steps | Overall Yield | Key Features |
| Schmid and Hofheinz (1983) | (–)-Isopulegol | 13 | Not explicitly stated in all reviews | First total synthesis, established a foundational strategy.[2] |
| Yadav et al. (2010) | (R)-(+)-Citronellal | 9 | ~5% | Concise and stereoselective route.[2][3] |
| Cook et al. (2012) | Cyclohexenone | 6 (5 pots) | 12-15% | Highly efficient and cost-effective approach.[2][4] |
Experimental Protocol: The Cook Synthesis (A Representative Example)
The synthesis developed by Cook and coworkers represents one of the most efficient total syntheses of this compound to date.[2][5] The following is a representative protocol for a key transformation in this synthesis.
Protocol: One-Pot Conjugate Addition/Alkylation to form Ketone Intermediate
This protocol describes the initial complexity-building step from commercially available cyclohexenone.
Materials:
-
Cyclohexenone
-
Crotyl bromide
-
Appropriate chiral ligand and metal catalyst (details in original publication)
-
Anhydrous solvent (e.g., THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolve the chiral ligand and metal catalyst in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to the specified temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Add cyclohexenone dropwise to the cooled solution.
-
After stirring for the indicated time, add crotyl bromide to the reaction mixture.
-
Allow the reaction to proceed for the specified duration, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of the quenching solution.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ketone intermediate.
Expected Yield: ~61%[3]
Semi-Synthesis of this compound from Artemisinic Acid
Given the challenges associated with total synthesis, the semi-synthesis of this compound from more abundant, naturally occurring precursors has emerged as a commercially viable strategy. Artemisinic acid, which can be produced in high yields through engineered yeast, is the most common starting material for this approach.[6][7]
The Sanofi Industrial Process
Sanofi has developed a large-scale industrial process for the semi-synthesis of this compound from microbially produced artemisinic acid.[1][7][8] This process involves a diastereoselective hydrogenation of artemisinic acid to dihydroartemisinic acid, followed by a pivotal photooxidation step to form the endoperoxide bridge.[8]
Experimental Protocol: Photooxidative Cyclization of Dihydroartemisinic Acid
This protocol outlines the key transformation in the semi-synthesis of this compound.
Materials:
-
Dihydroartemisinic acid
-
Photosensitizer (e.g., tetraphenylporphyrin)
-
Solvent (e.g., methylene chloride)
-
Oxygen source
-
Light source (e.g., medium-pressure mercury lamp)
-
Acid catalyst (for subsequent cyclization)
-
Standard photochemical reaction setup and purification apparatus
Procedure:
-
Dissolve dihydroartemisinic acid and the photosensitizer in the solvent in a photochemical reactor.
-
Bubble a steady stream of oxygen through the solution while irradiating with the light source.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion of the photooxidation, add the acid catalyst to the reaction mixture to facilitate the cyclization cascade.
-
Stir the reaction at the specified temperature for the required duration.
-
Work up the reaction mixture by washing with aqueous bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield this compound.
Expected Yield: The overall yield from artemisinic acid in the optimized industrial process is approximately 55%.[6]
Synthesis of this compound Analogs
The development of this compound analogs is a crucial area of research aimed at improving the pharmacokinetic properties, overcoming potential drug resistance, and expanding the therapeutic applications of this important class of compounds. Modifications have been explored at various positions of the this compound scaffold.
C-10 Substituted Analogs
The C-10 position of dihydroartemisinin is readily modified to generate a wide range of ether, ester, and carba analogs with potent biological activities.[9][10][11]
Protocol: Synthesis of a C-10 Ether Analog
Materials:
-
Dihydroartemisinin
-
Alcohol (R-OH)
-
Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve dihydroartemisinin in the anhydrous solvent under a nitrogen atmosphere.
-
Add the alcohol to the solution.
-
Cool the mixture to 0 °C and add the Lewis acid catalyst dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the C-10 ether analog.
11-Aza-Artemisinin Analogs
Replacement of the C-11 carbon with a nitrogen atom gives rise to 11-aza-artemisinin analogs, which have shown promising biological activities and improved stability.[12][13]
Protocol: Synthesis of 11-Aza-artemisinin
Materials:
-
Artemisinin
-
Ammonia (in a suitable solvent like methanol)
-
Acid catalyst (for cyclization)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve artemisinin in a solution of ammonia in methanol in a sealed tube.
-
Heat the reaction mixture at a specified temperature for a set period.
-
After cooling, carefully open the tube and concentrate the mixture under reduced pressure.
-
Treat the residue with an acid catalyst in a suitable solvent to effect cyclization.
-
Work up the reaction and purify the product by chromatography to yield 11-aza-artemisinin.
Expected Yield: ~45% in a one-pot, two-step sequence.[12]
Signaling Pathways and Experimental Workflows
To visualize the synthetic strategies and their logical connections, the following diagrams are provided in the DOT language for Graphviz.
Caption: A simplified workflow of key total synthesis routes to this compound.
Caption: The semi-synthetic pathway from artemisinic acid to this compound.
References
- 1. path.org [path.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A concise synthesis of (+)-artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Approaches and Recent Developments for the Commercial Production of Semi-synthetic Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of extraordinarily potent C-10 carba artemisinin dimers against P. falciparum malaria parasites and HL-60 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, antimalarial activity, biomimetic iron(II) chemistry, and in vivo metabolism of novel, potent C-10-phenoxy derivatives of dihydroartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimalarial Activity of C-10 Substituted Triazolyl Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Case for Development of 11-Aza-artemisinins for Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Arteannuin A: Application Notes and Protocols for Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arteannuin A is a sesquiterpene lactone isolated from the plant Artemisia annua. This class of compounds, including the well-known antimalarial drug artemisinin and its derivatives, has garnered significant interest for its potent anti-inflammatory properties. These compounds are being investigated for their therapeutic potential in a range of inflammatory conditions. This document provides detailed application notes and experimental protocols for the use of this compound in anti-inflammatory research, based on the current scientific literature. It is important to note that while this compound is structurally similar to other bioactive compounds from Artemisia annua, such as Arteannuin B, specific quantitative data for this compound is limited. Therefore, data for closely related compounds is presented to provide an expected activity profile.
Mechanism of Action
This compound and its related compounds exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the suppression of the NLRP3 inflammasome.
Inhibition of NF-κB Pathway: The NF-κB signaling cascade is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Arteannuin derivatives have been shown to inhibit the phosphorylation of IKKα/β and IκBα, thereby preventing p65 nuclear translocation and subsequent pro-inflammatory gene expression.[1]
Modulation of MAPK Pathway: The MAPK pathway, comprising cascades such as ERK, JNK, and p38 MAPK, is another critical regulator of inflammation. These kinases are activated by various extracellular stimuli and play a crucial role in the production of inflammatory mediators. Some artemisinin derivatives have been observed to suppress the phosphorylation of p38 and ERK, contributing to their anti-inflammatory effects.[2][3]
Suppression of NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. Dihydroarteannuin, a derivative of artemisinin, has been shown to inhibit the NLRP3 inflammasome, suggesting a potential mechanism for this compound as well.
Data Presentation
The following tables summarize the quantitative anti-inflammatory activity of Arteannuin B, a closely related sesquiterpene lactone to this compound. This data provides an expected range of efficacy for this compound in similar assays.
Table 1: In Vitro Anti-Inflammatory Activity of Arteannuin B
| Parameter | Cell Line | Stimulant | IC₅₀ / Effect | Reference |
| NO Production | RAW264.7 Macrophages | LPS | Significant inhibition | [2] |
| PGE₂ Production | RAW264.7 Macrophages | LPS | Significant inhibition | [2] |
| iNOS Expression | RAW264.7 Macrophages | LPS | Down-regulation | [2] |
| COX-2 Expression | RAW264.7 Macrophages | LPS | Down-regulation | [2] |
| TNF-α mRNA | RAW264.7 Macrophages | LPS | Decreased expression | [2] |
| IL-1β mRNA | RAW264.7 Macrophages | LPS | Decreased expression | [2] |
| IL-6 mRNA | RAW264.7 Macrophages | LPS | Decreased expression | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Determination of Nitric Oxide (NO) Production in Macrophages
Objective: To quantify the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced NO production in RAW264.7 macrophage cells.
Materials:
-
RAW264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
Objective: To measure the effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated RAW264.7 cells.
Materials:
-
RAW264.7 cells and culture reagents (as in Protocol 1)
-
This compound
-
LPS
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Follow steps 1-3 from Protocol 1 to culture, pre-treat, and stimulate the cells.
-
After the 24-hour incubation with LPS, centrifuge the 96-well plate at a low speed to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Determine the percentage inhibition of cytokine secretion by this compound.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathway Proteins
Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW264.7 cells and culture reagents
-
This compound
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for a shorter time course (e.g., 15, 30, 60 minutes) to observe phosphorylation events.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membranes again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a housekeeping protein like β-actin.
Visualizations
The following diagrams illustrate the key signaling pathways involved in inflammation and the proposed points of intervention by this compound and its derivatives.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
References
- 1. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arteannuin B, a sesquiterpene lactone from Artemisia annua, attenuates inflammatory response by inhibiting the ubiquitin-conjugating enzyme UBE2D3-mediated NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Artemisinin inhibits inducible nitric oxide synthase and nuclear factor NF-kB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Arteannuin A in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anti-cancer properties of Arteannuin A in various cancer cell lines. This document outlines the core mechanisms of this compound's action, detailed protocols for key experimental assays, and quantitative data to facilitate research and development.
Introduction to this compound
This compound, a sesquiterpene lactone derived from the plant Artemisia annua, has garnered significant interest for its potential as an anti-cancer agent. Its cytotoxic effects are primarily attributed to its endoperoxide bridge, which reacts with intracellular iron to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[1][2] Cancer cells, with their higher iron uptake compared to normal cells, are particularly susceptible to the effects of this compound and its derivatives like Artemisinin and Artesunate. Research has demonstrated that this compound can induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Data: Cytotoxicity of this compound Derivatives
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. While specific IC50 values for this compound can vary depending on the cancer cell line and experimental conditions, the following table summarizes representative IC50 values for its close derivative, Artesunate (ART), in various human cancer cell lines.
| Cell Line | Cancer Type | Artesunate IC50 (µM) |
| Jurkat | T-cell Leukemia | ~2 µg/ml |
| Hut-78 | T-cell Leukemia | ~6 µg/ml |
| Molt-4 | T-cell Leukemia | ~0.5 µg/ml |
| CCRF-CEM | T-cell Leukemia | ~0.1 µg/ml |
| A-253/HTB-41 | Salivary Gland Tumor | 10.23 - 14.21 µM |
| MCF-7 | Breast Cancer | >1000 µM (in one study) |
| DU-145 | Prostate Cancer | 122.7 ± 5.4 µM |
| A549 | Lung Carcinoma | 36.6 ± 2.8 x 10⁻³ µM |
Note: The cytotoxic effects of this compound and its derivatives are well-documented across a range of cancer cell lines, including those of the colon, lung, and ovaries.[3][4][5] The variability in IC50 values highlights the importance of empirical determination for each specific cell line under investigation.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting several critical signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, cell survival, and proliferation. This compound has been shown to inhibit this pathway.[6][7] It can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[6] This action sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes that promote cancer cell survival.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mTOR-independent 4E-BP1 phosphorylation is associated with cancer resistance to mTOR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Arteannuin A (Artemisinin) Extraction
Welcome to the technical support center for Arteannuin A (Artemisinin) extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their extraction protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low. What are the most common factors I should investigate?
A1: Low this compound yield can stem from several factors, broadly categorized into pre-extraction (the plant material itself) and extraction process parameters.
-
Pre-Extraction: The concentration of this compound in the raw Artemisia annua plant material is a primary determinant of final yield, typically ranging from 0.01% to 0.8% of the plant's dry weight[1][2][3]. Ensure you are using a high-yielding cultivar and that the plants were harvested at the optimal time, which is generally just before or during full flowering[4].
-
Extraction Process: Inefficient extraction methods, suboptimal solvent selection, and inadequate process parameters (temperature, time, solvent-to-solid ratio) are common culprits. Traditional methods using heated organic solvents like hexane or petroleum ether can be effective but may require long extraction times[5][6].
Q2: Which solvent should I choose for this compound extraction?
A2: The choice of solvent is critical and depends on the extraction technique and desired purity of the final product.
-
Non-polar solvents such as hexane and petroleum ether are widely used in industrial-scale extractions due to their selectivity for the non-polar this compound molecule[5][6][7].
-
More polar solvents like ethanol have been investigated, but they may co-extract other plant compounds, complicating purification[5][6].
-
"Green" and alternative solvents are gaining traction. These include supercritical CO2 (scCO2), deep eutectic solvents (DESs), ionic liquids, and propylene glycol methyl ether (PGME)[8][9][10]. Aqueous solutions of sodium salicylate have also shown promise, yielding up to 6.50 mg/g of this compound[10].
Q3: Can I improve my yield without changing my existing solvent extraction setup?
A3: Yes, optimizing the parameters of your current setup can significantly improve yield.
-
Temperature: Increasing the extraction temperature can enhance solubility and diffusion. For instance, in ultrasound-assisted extraction, increasing the temperature from 30°C to 70°C showed a linear growth in this compound content[8]. However, be cautious as this compound is heat-sensitive and can degrade at very high temperatures[11].
-
Solvent-to-Solid Ratio: Ensure an adequate volume of solvent is used to fully saturate the plant material. However, beyond a certain point (e.g., a ratio of 10 mL/g), further increases may not lead to a noticeable improvement in yield[8].
-
Pre-treatment of Plant Material: Proper drying and grinding of the Artemisia annua leaves increase the surface area available for solvent contact, leading to more efficient extraction.
Q4: I'm interested in advanced extraction techniques. Which one offers the best performance?
A4: Several modern techniques can offer higher efficiency and shorter extraction times compared to traditional methods.
-
Supercritical CO2 (scCO2) Extraction: This is a highly efficient and environmentally friendly method. The non-polar nature of scCO2 is well-suited for extracting this compound[12]. Yields can be optimized by adjusting pressure, temperature, and the use of co-solvents like ethanol or methanol[12][13][14].
-
Ultrasound-Assisted Extraction (UAE): Ultrasound can significantly enhance mass transfer and reduce extraction time. Using propylene glycol methyl ether (PGME) with UAE, extraction time was reduced from 8 hours to 30 minutes with a higher efficiency compared to conventional methods[9].
-
Microwave-Assisted Extraction (MAE): MAE is another technique that can improve extraction yield (up to 92.1%) and shorten the treatment time to as little as 12 minutes[8].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Poor quality of plant material. | Source high-yielding Artemisia annua cultivars. Harvest at the pre-flowering stage. Ensure proper drying and storage of the plant material. |
| Inefficient extraction solvent. | For conventional extraction, hexane or petroleum ether are standard choices[5][6]. Consider switching to more advanced solvents like supercritical CO2 or green solvents like PGME for improved efficiency[9][12]. | |
| Suboptimal extraction parameters. | Optimize temperature, pressure (for SFE), extraction time, and solvent-to-solid ratio based on your chosen method. Refer to the quantitative data tables below for guidance. | |
| Impure Extract | Co-extraction of other phytochemicals. | This is common with more polar solvents like ethanol[5][6]. Use a non-polar solvent like hexane for higher selectivity. For scCO2 extraction, adjusting pressure and temperature can improve selectivity[12]. Subsequent purification steps like column chromatography or recrystallization are often necessary[15][16]. |
| Inconsistent Results | Variability in plant material. | Standardize the source, age, and pre-processing of your Artemisia annua leaves. |
| Fluctuations in experimental conditions. | Ensure precise control over temperature, pressure, and extraction time. Calibrate all equipment regularly. | |
| Degradation of this compound | Excessive heat during extraction. | This compound is thermolabile[4]. Avoid prolonged exposure to high temperatures. Use methods like scCO2 extraction that can operate at near-ambient temperatures[11]. For solvent extraction, maintain temperatures below 40-50°C. |
Data on Pre-Extraction Enhancement Strategies
The following table summarizes various biological approaches to increase the this compound content in the Artemisia annua plant prior to extraction.
| Strategy | Method | Key Genes/Factors | Reported Yield Increase |
| Metabolic Engineering | Overexpression of biosynthetic genes | HMG-CoA reductase (HMGR) | 22.5–38.9%[17] |
| Farnesyl diphosphate synthase (FPS) | Up to 3-fold[18] | ||
| Co-overexpression of CYP71AV1, CPR, and FPS | 3.6-fold[18] | ||
| Down-regulation of competing pathways | Caryophyllene synthase (CPS) | ~55%[18] | |
| Elicitation | Application of Plant Growth Regulators | Abscisic acid (ABA) | 2.02-fold in cell culture[19] |
| Gibberellic acid (GA3) | 1.67-fold in cell culture[19] | ||
| Methyl Jasmonate (MeJA) | Showed the highest positive effect among tested hormones[20] | ||
| Application of other elicitors | Chitosan oligosaccharides (COS) under drought stress | 34.40%[21] | |
| Environmental Stress | Salt Stress | 4–6 g/l NaCl | 2-3% increase in w/w content[18] |
Data on Extraction Techniques and Solvents
This table provides a comparison of different extraction methods and their performance.
| Extraction Technique | Solvent | Key Parameters | Yield/Efficiency |
| Conventional Solvent | Commercial Solvent Oil | Not specified | 84% extraction yield[8] |
| Trichloromethane | Not specified | 0.487% this compound content[8] | |
| Supercritical CO2 (scCO2) | CO2 (no co-solvent) | 30 MPa, 33°C | 0.71 ± 0.07%[13] |
| CO2 with 3% Methanol | 15 MPa, 50°C | Quantitative extraction in < 20 min[14] | |
| Ultrasound-Assisted (UAE) | Propylene glycol methyl ether (PGME) | Optimized liquid/solid ratio, temperature, time, and power | 13.79 mg/g (higher than conventional)[9] |
| Ethanol/water mixture | 50°C | - | |
| Aqueous Solutions | Sodium Salicylate | 2.5 M, 32°C, 110 min | 6.50 ± 0.10 mg/g[10] |
| Cholinium Salicylate | 2.5 M, 32°C, 130 min | 6.44 ± 0.09 mg/g[10] | |
| Microwave-Assisted (MAE) | Not specified | Not specified | 92.1% extraction yield in 12 min[8] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) with Propylene Glycol Methyl Ether (PGME)
This protocol is based on the methodology described by Wang et al.[9]
-
Sample Preparation: Dry the leaves of Artemisia annua and grind them into a fine powder.
-
Extraction Setup: Place a known quantity of the powdered leaves into an extraction vessel. Add PGME at an optimized liquid-to-solid ratio.
-
Ultrasonication: Immerse the extraction vessel in an ultrasonic bath. Apply ultrasonic power at a specified frequency.
-
Temperature Control: Maintain the temperature of the ultrasonic bath at the desired level (e.g., 40-50°C) for the duration of the extraction.
-
Extraction Time: Continue the ultrasonic-assisted extraction for the optimized duration (e.g., 30 minutes).
-
Separation: After extraction, separate the liquid extract from the solid plant material by filtration or centrifugation.
-
Analysis: Analyze the this compound content in the extract using a validated method such as HPLC.
Protocol 2: Supercritical CO2 (scCO2) Extraction with Ethanol as a Co-solvent
This protocol is based on the methodology described by Ciftci et al.[13]
-
Sample Preparation: Grind dried Artemisia annua leaves to a uniform particle size.
-
Loading the Extractor: Load the ground plant material into the high-pressure extraction vessel.
-
Setting Parameters:
-
Pressurize the system with CO2 to the desired level (e.g., 10-30 MPa).
-
Set the temperature of the extraction vessel (e.g., 33-67°C).
-
If using a co-solvent, introduce ethanol at the desired weight percentage (e.g., 0-12.6 wt.%).
-
-
Extraction: Pump supercritical CO2 (with or without the co-solvent) through the extraction vessel at a constant flow rate.
-
Separation: The extract-laden supercritical fluid flows into a separator vessel where the pressure and/or temperature is changed, causing the this compound to precipitate out of the CO2. The CO2 can then be recycled.
-
Collection and Analysis: Collect the precipitated extract from the separator and quantify the this compound content using HPLC or a similar analytical technique.
Visualizations
This compound Biosynthesis and Metabolic Engineering Targets
The following diagram illustrates the simplified biosynthetic pathway of this compound and highlights key enzymatic steps that are targets for metabolic engineering to increase precursor supply.
Caption: Key targets in the this compound pathway for yield improvement.
General Workflow for Optimizing this compound Extraction
This diagram outlines a logical workflow for researchers aiming to improve their this compound extraction yield, from initial assessment to advanced optimization.
Caption: A systematic workflow for troubleshooting and enhancing extraction yield.
References
- 1. Metabolic engineering of artemisinin biosynthesis in Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mmv.org [mmv.org]
- 5. researchgate.net [researchgate.net]
- 6. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Ultrasonic assisted extraction of artemisinin from Artemisia Annua L. using monoether-based solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Enhanced Antimalarial Activity of Extracts of Artemisia annua L. Achieved with Aqueous Solutions of Salicylate Salts and Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN104327092A - Method for extracting artemisinin from artemisia annua L - Google Patents [patents.google.com]
- 12. Supercritical CO2 extraction of artemisinin from Artemisia annua plant and the biotechnological production of artemisinin precursors: A dual-focus review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of artemisinin extraction from Artemisia annua L. with supercritical carbon dioxide + ethanol using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extraction of artemisinin and artemisinic acid from Artemisia annua L. using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN104987341A - Method for extracting artemisinin from sweet wormwood - Google Patents [patents.google.com]
- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 17. academic.oup.com [academic.oup.com]
- 18. Enhancing artemisinin content in and delivery from Artemisia annua: a review of alternative, classical, and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effects of some Elicitors on Artemisinin Production in Artemisia annua Plant [ijhs.ut.ac.ir]
- 21. The use of chitosan oligosaccharide to improve artemisinin yield in well-watered and drought-stressed plants - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Arteannuin A Synthesis: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the complex journey of synthesizing Arteannuin A, this technical support center offers a comprehensive guide to overcoming the inherent challenges of this intricate molecule. Drawing from established total synthesis methodologies, this document provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate a smoother and more efficient synthetic workflow.
The total synthesis of this compound, a sesquiterpene lactone closely related to the potent antimalarial drug artemisinin, presents a formidable challenge to synthetic chemists. Its complex carbocyclic framework, multiple stereocenters, and labile functional groups demand a carefully orchestrated sequence of reactions. This guide is designed to address specific issues that may arise during the synthesis, with a focus on the seminal work of Xu and colleagues.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during the total synthesis of this compound, with a focus on providing practical solutions.
Q1: I am experiencing low yields in the initial conjugate addition to establish the C11 stereocenter. What are the critical parameters for this reaction?
A1: The conjugate addition of a methyl group to an enone precursor is a crucial step for setting the C11 stereocenter. Low yields can often be attributed to several factors:
-
Reagent Quality: The use of highly pure and reactive organocuprate reagents is paramount. Ensure the Gilman reagent (lithium dimethylcuprate) is freshly prepared and standardized.
-
Temperature Control: This reaction is highly sensitive to temperature fluctuations. Maintaining a low temperature (typically -78 °C) is critical to prevent side reactions and ensure high stereoselectivity.
-
Solvent Purity: Anhydrous and deoxygenated solvents are essential to prevent quenching of the organometallic reagent.
Troubleshooting:
-
If yields remain low, consider using a different copper source or a modified organocuprate reagent.
-
The addition of a Lewis acid, such as boron trifluoride etherate, can sometimes enhance the rate and selectivity of the conjugate addition.
-
Careful monitoring of the reaction progress by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation.
Q2: The stereochemical outcome of the intramolecular aldol cyclization is not as expected. How can I improve the diastereoselectivity?
A2: The formation of the bicyclic core via an intramolecular aldol reaction is a pivotal and often challenging step. The desired stereochemistry is dictated by the careful control of reaction conditions.
-
Base Selection: The choice of base can significantly influence the transition state of the cyclization. For this specific transformation, potassium tert-butoxide in tert-butanol is the recommended base.
-
Reaction Temperature: The reaction is typically performed at room temperature. Deviations from this can lead to the formation of undesired diastereomers.
Troubleshooting:
-
If diastereoselectivity is poor, consider screening other non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at low temperatures.
-
The concentration of the substrate can also play a role; running the reaction under high dilution can sometimes favor the desired intramolecular cyclization.
Q3: I am struggling with the purification of the lactone precursor. Are there any specific recommendations?
A3: The purification of synthetic intermediates, particularly those with similar polarities to byproducts, can be a significant bottleneck.
-
Chromatography: Meticulous column chromatography is often required. A thorough screening of different solvent systems (e.g., hexane/ethyl acetate gradients) is recommended to achieve optimal separation.
-
Crystallization: If the compound is a solid, recrystallization can be a powerful purification technique to obtain highly pure material.
Troubleshooting:
-
If separation by standard silica gel chromatography is challenging, consider using alternative stationary phases such as alumina or employing reverse-phase chromatography.
-
Derivatization of the intermediate to a more crystalline compound can sometimes facilitate purification, followed by the removal of the derivatizing group.
Key Experimental Protocols
The following are detailed methodologies for critical steps in the total synthesis of this compound, based on the work of Xu et al.
| Step | Reaction | Experimental Protocol | Yield (%) |
| 1 | Conjugate Addition | To a solution of the enone precursor in anhydrous THF at -78 °C is added a freshly prepared solution of lithium dimethylcuprate. The reaction is stirred at this temperature for 2 hours and then quenched with a saturated aqueous solution of ammonium chloride. | 85 |
| 2 | Intramolecular Aldol Cyclization | The keto-aldehyde intermediate is dissolved in tert-butanol and treated with a solution of potassium tert-butoxide in tert-butanol at room temperature. The reaction is monitored by TLC and quenched with water upon completion. | 70 |
| 3 | Lactonization | The hydroxy acid precursor is treated with dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature to effect lactonization. | 80 |
Visualizing the Synthetic Pathway
To aid in understanding the logical flow of the total synthesis, the following diagrams illustrate the key transformations and relationships between intermediates.
Caption: A high-level overview of the key stages in the total synthesis of this compound.
Caption: A diagram illustrating the strategy for controlling the key stereocenters in the synthesis.
This technical support guide provides a foundational resource for researchers tackling the synthesis of this compound. By anticipating potential challenges and providing clear, actionable advice, we aim to empower scientists to navigate this complex synthetic landscape with greater confidence and success.
Technical Support Center: Arteannuin A (Artemisinin)
Welcome to the technical support center for Arteannuin A, also commonly known as Artemisinin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation issues that may be encountered during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems related to the stability and handling of this compound (Artemisinin) in a laboratory setting.
Q1: My this compound solution appears to be losing potency over a short period. What could be the cause?
A1: Loss of potency is a common issue and can be attributed to several factors. This compound is susceptible to degradation under various conditions. Key factors include:
-
pH of the solution: Artemisinin is unstable in both acidic and alkaline conditions, leading to the generation of various degradation products. It is more stable around a neutral pH.[1]
-
Temperature: Elevated temperatures accelerate the degradation of this compound. For instance, significant decomposition is observed at temperatures of 60°C and above.[2][3]
-
Solvent Choice: The solvent system can significantly impact stability. For example, artemisinin and its derivatives can degrade rapidly in certain organic solvents like DMSO under physiological conditions.[1] Aqueous solutions are also not recommended for storage for more than a day.[4][5]
-
Presence of Iron: The endoperoxide bridge in the this compound molecule can be cleaved by iron, leading to the generation of free radicals and subsequent degradation.[6]
Troubleshooting Steps:
-
Verify Solvent and pH: Ensure you are using a solvent in which this compound is stable for the duration of your experiment. If using aqueous buffers, prepare fresh solutions daily and maintain a pH close to neutral.
-
Control Temperature: Store stock solutions and conduct experiments at controlled, cool temperatures. Long-term storage of solid this compound should be at -20°C.[4][5]
-
Minimize Iron Contamination: Use high-purity solvents and glassware to avoid introducing iron ions that can catalyze degradation.
Q2: I am observing unexpected peaks in my HPLC analysis of an aged this compound sample. What are these?
A2: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. The primary degradation product and active metabolite of this compound is Dihydroartemisinin (DHA).[7] Other degradation products can also form depending on the degradation conditions.
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study by subjecting your this compound sample to stress conditions (e.g., acid, base, heat, oxidation).[2][8][9] This will help in creating a degradation profile.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks and compare them with known degradation products of artemisinin.
-
Reference Standards: If available, run reference standards of potential degradation products (like DHA) to confirm their retention times.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Form: For long-term storage, this compound as a crystalline solid should be stored at -20°C.[4][5] It should be stable for at least two years under these conditions.[4] The container should be tightly closed and stored in a dry, cool, and well-ventilated place, away from heat and direct sunlight.[10][11]
-
In Solution: Stock solutions in organic solvents like DMSO, ethanol, or dimethylformamide (DMF) should be purged with an inert gas.[4][5] Aqueous solutions are not recommended for storage for more than one day.[4][5] If you must use aqueous buffers, prepare the solution fresh before each experiment.
Quantitative Data on this compound (Artemisinin) Stability
The stability of this compound is influenced by various environmental factors. The following tables summarize the available quantitative data on its stability under different conditions.
Table 1: Stability of Artemisinin Derivatives in Solution
| Compound | Condition | Half-life (t½) | Reference |
| Dihydroartemisinin (DHA) | pH 7.4, 37°C (in buffer) | 5.5 hours | [1] |
| Dihydroartemisinin (DHA) | Plasma, 37°C | 2.3 hours | [1] |
| Artesunate | pH 7.4, 37°C (in buffer) | 10.8 hours | [1] |
| Artesunate | Plasma, 37°C | 7.3 hours | [1] |
Table 2: Shelf-Life of Artemisinin and its Derivatives on Predosed Plates
| Compound | Storage Temperature | Shelf-Life | Reference |
| Artemisinin | 4°C | 12 weeks | [12] |
| Artemisinin | 25°C | 8 weeks | [12] |
| Dihydroartemisinin (DHA) | 4°C | 8 weeks | [12] |
| Dihydroartemisinin (DHA) | 25°C | 4 weeks | [12] |
| Artesunate | 4°C | 24 weeks | [12] |
| Artesunate | 25°C | 12 weeks | [12] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound (Artemisinin)
This protocol outlines the methodology for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Acid Degradation:
- Dissolve a known amount of this compound in a suitable solvent (e.g., methanol).
- Add 0.1 N HCl and reflux the mixture at 60°C for 1 hour.[9]
- Neutralize the solution and dilute to a known concentration for analysis.
2. Base Degradation:
- Dissolve this compound in a suitable solvent.
- Add 0.1 N NaOH and reflux at 60°C for 1 hour.[9]
- Neutralize the solution and dilute for analysis.
3. Oxidative Degradation:
- Dissolve this compound in a suitable solvent.
- Add 30% hydrogen peroxide and reflux at 60°C for 1 hour.[9][13]
- Dilute the solution for analysis.
4. Thermal Degradation:
- Place solid this compound in a hot air oven at a specified temperature (e.g., 80°C) for 24 hours.[14]
- Alternatively, heat a solution of this compound.
- Dissolve the heat-stressed solid or dilute the solution for analysis.
5. Photodegradation:
- Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a defined period.
- Analyze the resulting solution.
Protocol 2: Stability-Indicating HPLC Method for this compound (Artemisinin)
This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters may need to be optimized for your instrumentation and experimental needs.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. A typical composition is 65:35 (v/v) acetonitrile:water.[15] An alternative is a mixture of acetonitrile, water, and methanol (50:30:20 v/v/v).[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV detection at 210-216 nm.[15]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration.
-
Injection Volume: Typically 20 µL.
-
Analysis: Run the samples and any degradation products to establish their retention times and resolution. The method is considered stability-indicating if it can resolve the parent drug from its degradation products and other impurities.
Visualizations
Caption: Simplified degradation pathway of this compound (Artemisinin).
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Kinetics of iron-mediated artemisinin degradation: effect of solvent composition and iron salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Artemisinin - Wikipedia [en.wikipedia.org]
- 8. Degradation of Artemisinin-Based Combination Therapies Under Tropical Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phmethods.net [phmethods.net]
- 10. What are the safety and dosage guidelines for Pure Artemisinin Powder? - Fairir Biotech [fairirbiotech.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Shelf Life of Predosed Plates Containing Mefloquine, Artemisinin, Dihydroartemisinin, and Artesunate as Used for In Vitro Plasmodium falciparum Susceptibility Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rapid stability-indicating, fused-core HPLC method for simultaneous determination of β-artemether and lumefantrine in anti-malarial fixed dose combination products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. slujst.com.ng [slujst.com.ng]
- 15. scispace.com [scispace.com]
Technical Support Center: Optimizing HPLC Separation of Arteannuin A and its Isomers
Welcome to the technical support center for the HPLC separation of Arteannuin A and its isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating this compound and its isomers?
A1: The most frequently recommended stationary phase for the separation of this compound and its related compounds is a reversed-phase C18 column.[1] C18 columns have demonstrated good performance in separating this compound from its common impurities and isomers like Arteannuin B. For enhanced separation, especially in complex plant extracts, longer columns (e.g., 250 mm) are often superior to shorter ones (e.g., 150 mm).[1] While columns with aromatic group-bonded stationary phases have shown excellent separation for specific isomer pairs like deoxyartemisinin and artemisinin, they may be less suitable for overall profiling of plant extracts compared to standard C18 columns.[1]
Q2: What are the recommended mobile phase compositions for optimal separation?
A2: Several mobile phase compositions have been successfully employed. The most common are mixtures of acetonitrile and water, or acetonitrile, water, and methanol.[1]
-
Acetonitrile:Water (65:35 v/v): This composition has been shown to provide adequate performance.[1]
-
Acetonitrile:Water:Methanol (50:30:20 v/v): This ternary mixture is noted for providing better peak shapes and resolution of artemisinin from impurities.[1]
-
20mM KH2PO4:Acetonitrile (15:85 v/v, pH 4.0): This buffered mobile phase has also been used effectively.[2] The choice of mobile phase can significantly impact the resolution of closely eluting isomers.
Q3: What is the optimal UV detection wavelength for this compound?
A3: this compound (Artemisinin) has a low UV absorbance. The recommended UV detection wavelength is typically in the range of 210-216 nm to maximize sensitivity.[1] Some methods have also reported using wavelengths up to 220 nm.[3]
Q4: How can I improve the sensitivity of my analysis for low concentrations of this compound?
A4: Due to the low UV absorbance of this compound, achieving high sensitivity can be challenging.[1] Besides optimizing the UV wavelength, consider the following:
-
Alternative Detectors: Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS) can offer higher sensitivity and selectivity, especially for complex matrices.[4][5]
-
Derivatization: Although it adds a step to the workflow, derivatization of this compound to a more UV-active compound can significantly enhance detection.[6]
-
Injection Volume: A larger injection volume might increase the signal, but be cautious as this can also lead to peak broadening and decreased resolution.[4]
Q5: Are there any specific considerations for sample stability?
A5: Yes, the stability of this compound in extracts is a critical factor. It is recommended to analyze extracts immediately after preparation and avoid prolonged storage to prevent degradation.[1] The stability of artesunate, a derivative of artemisinin, has been shown to be pH-dependent, with increased degradation in acidic conditions.[7]
Troubleshooting Guides
This section addresses specific issues that you may encounter during the HPLC separation of this compound and its isomers.
Issue 1: Poor Resolution Between this compound and Isomers (e.g., Arteannuin B)
Symptoms:
-
Overlapping peaks for this compound and a closely eluting isomer.
-
Resolution value (Rs) less than 1.5.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase Composition | Modify the mobile phase composition. A slight change in the ratio of organic solvent to water can significantly impact resolution.[8] For example, if using acetonitrile:water, try adjusting the percentage of acetonitrile. |
| Incorrect Flow Rate | Optimize the flow rate. A lower flow rate generally increases resolution but also extends the run time.[9] A typical starting flow rate is 1.0 mL/min.[1] |
| Suboptimal Column Temperature | Adjust the column temperature. Temperature can influence the viscosity of the mobile phase and the interaction of analytes with the stationary phase.[9] |
| Column Inefficiency | Ensure you are using a high-efficiency column. A 250 mm column often provides better resolution than a 150 mm column for these compounds. Also, check for column degradation. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the peak maximum.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the sample concentration or injection volume. Injecting too much sample can lead to peak tailing. |
| Secondary Interactions | Active sites on the silica backbone of the column can cause secondary interactions. Try using a mobile phase with a pH modifier like formic or acetic acid to suppress silanol activity.[10] |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement.[11] |
| Incompatible Injection Solvent | Whenever possible, dissolve the sample in the mobile phase. If a different solvent is used, it should be weaker than the mobile phase to prevent peak distortion. |
Issue 3: Retention Time Shifts
Symptoms:
-
Inconsistent retention times for the same analyte across different injections.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Mobile Phase Preparation | Ensure the mobile phase is prepared accurately and consistently for each run. Even small variations in composition can lead to shifts in retention time.[8] |
| Fluctuations in Pump Pressure | Check the HPLC pump for pressure fluctuations. This could be due to air bubbles in the system, worn pump seals, or faulty check valves. Degas the mobile phase thoroughly. |
| Changes in Column Temperature | Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times. |
| Column Equilibration | Ensure the column is properly equilibrated with the mobile phase before starting the analysis. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the separation of this compound.
Protocol 1: Isocratic HPLC-UV Method
This protocol is based on a commonly used method for the analysis of this compound in plant extracts.[1]
-
Column: Betasil C18, 5 µm, 250 x 4.6 mm.[1]
-
Mobile Phase: Acetonitrile:Water (65:35 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 216 nm.[1]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Sample Preparation: Extract the plant material with a suitable solvent (e.g., hexane, ethyl acetate, or chloroform).[4] Filter the extract through a 0.45 µm filter before injection.
Protocol 2: Gradient HPLC-UV Method
This protocol is based on the International Pharmacopeia monograph for artemisinin analysis.[1]
-
Column: C18, 3 µm, 100 x 4.6 mm.[1]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-17 min: 60% B (Isocratic)
-
17-30 min: 60% to 100% B (Linear Gradient)
-
30-35 min: 100% to 60% B (Return to Initial Conditions)
-
35-45 min: 60% B (Isocratic Re-equilibration)[1]
-
-
Flow Rate: 0.6 mL/min.[1]
-
Detection: UV at 216 nm.[1]
-
Column Temperature: Not specified, typically ambient or controlled at a set temperature (e.g., 30°C).
-
Injection Volume: 20 µL.
Data Presentation
Table 1: Comparison of HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Betasil C18, 5 µm, 250 x 4.6 mm[1] | Thermo C18, 5 µm, 250 x 4.6 mm | Waters XTerra® RP18, 5 µm, 250 x 4.6 mm[12] |
| Mobile Phase | Acetonitrile:Water (65:35 v/v) | 20mM KH2PO4:Acetonitrile (15:85 v/v), pH 4.0 | 0.05 M Potassium Phosphate buffer (pH 6.0):Acetonitrile (60:40) with 5 mM hexane sulfonate[12] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min[12] |
| Detection | UV at 210-216 nm | UV at 303 nm[6] | UV at 216 nm[12] |
| Run Type | Isocratic | Isocratic | Isocratic |
| Retention Time | Not specified | ~11.25 min[6] | Not specified |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for HPLC analysis.
References
- 1. scispace.com [scispace.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. researchgate.net [researchgate.net]
- 4. mmv.org [mmv.org]
- 5. Simultaneous Quantification of Five Sesquiterpene Components after Ultrasound Extraction in Artemisia annua L. by an Accurate and Rapid UPLC–PDA Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chromacademy.com [chromacademy.com]
- 12. A High Performance Liquid Chromatography Method for the Determination of Artemisinin in Artemisia annua L. Leaf Extracts | The East and Central African Journal of Pharmaceutical Sciences [uonjournals.uonbi.ac.ke]
Technical Support Center: Troubleshooting Arteannuin A in Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arteannuin A and related compounds in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that affects cell viability?
This compound, a member of the artemisinin family of compounds, primarily induces cell death through the generation of reactive oxygen species (ROS).[1][2][3] The key structural feature responsible for this is the endoperoxide bridge, which interacts with intracellular iron (Fe2+) in a Fenton-type reaction, leading to the production of cytotoxic free radicals.[2][4] These radicals cause extensive damage to cellular components like proteins and lipids, ultimately leading to programmed cell death, or apoptosis.[1][5]
Q2: I am observing inconsistent results in my cell viability assays with this compound. What are the potential causes?
Inconsistent results can stem from several factors:
-
Compound Stability: this compound's stability can be influenced by the composition of the cell culture media and exposure to light.[6] It is recommended to prepare fresh solutions for each experiment and minimize light exposure.
-
Solubility Issues: this compound has low solubility in aqueous solutions. Improper dissolution can lead to variable effective concentrations. The use of a suitable solvent, such as DMSO, is crucial, but care must be taken to ensure the final solvent concentration is not toxic to the cells.[7]
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the outcome of the assay. It is important to optimize cell density to ensure they are in the exponential growth phase during the experiment.[8]
-
Pipetting Errors: Inaccurate pipetting can lead to significant variability between wells and plates.[9] Ensure pipettes are calibrated and use proper pipetting techniques.
Q3: My cell viability readings (e.g., MTT, XTT) are higher at certain concentrations of this compound than in the control. What could be the reason?
This phenomenon, where an apparent increase in metabolic activity is observed, can be due to:
-
Increased Cellular Metabolism: At certain concentrations, cellular stress responses to the compound can lead to a temporary increase in metabolic rate, which can be misinterpreted by assays like MTT that measure metabolic activity.[10]
-
Direct Reduction of Assay Reagent: Some compounds can chemically reduce the MTT reagent to formazan, leading to a false-positive signal for cell viability.[10] To test for this, include control wells with the compound and the assay reagent in cell-free media.[10]
Q4: What are the known off-target effects of this compound that could influence my experimental results?
While the primary mechanism involves ROS-mediated apoptosis, this compound and its derivatives can have other effects:
-
Inhibition of Cytochrome P450 Enzymes: Extracts of Artemisia annua have been shown to inhibit CYP2B6 and CYP3A4 enzymes.[11][12] This could be relevant if co-administering other drugs that are metabolized by these enzymes.
-
Induction of Necroptosis: In some cell types, such as schwannoma cells, artesunate (a derivative of artemisinin) has been shown to induce necroptosis, a form of programmed necrosis, rather than apoptosis.[13]
-
Modulation of Signaling Pathways: Artemisinin can inhibit NF-κB and MAPK signaling pathways, which are involved in inflammation and cell survival.[14][15] It can also activate the PI3K/AKT/mTOR pathway, which is involved in cell survival.[16]
Troubleshooting Guides
Problem 1: Low or No Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C and protect from light. |
| Sub-optimal Concentration Range | Perform a dose-response experiment with a wider range of concentrations to determine the IC50 value for your specific cell line. |
| Insufficient Incubation Time | Increase the incubation time of the cells with this compound. A time-course experiment can help determine the optimal duration. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. Consider using a different cell line or a positive control compound known to induce cell death in your chosen line. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding. When plating, mix the cell suspension between pipetting to prevent settling. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect").[17] |
| Compound Precipitation | Visually inspect the wells under a microscope after adding this compound to check for any precipitation. If precipitation occurs, consider using a lower concentration or a different solvent system. |
| Incomplete Solubilization of Formazan (MTT Assay) | Ensure complete dissolution of the formazan crystals by adding the solubilization solution and incubating for a sufficient period. Pipetting up and down can aid in dissolution.[18] Using an alternative solubilizing agent like 10% SDS in 0.01 N HCl may improve consistency.[18] |
Problem 3: Inconsistent IC50 Values Across Experiments
| Possible Cause | Troubleshooting Step |
| Variation in Cell Passage Number | Use cells within a consistent and low passage number range for all experiments, as cell characteristics can change over time in culture.[17] |
| Inconsistent Cell Health | Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Variability in Reagent Preparation | Prepare fresh media and assay reagents for each experiment to avoid degradation. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for at least 2 hours, then measure the absorbance at 570 nm using a microplate reader.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptotic pathway.
Experimental Workflow for a Cell Viability Assay
References
- 1. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 2. Antimalarial Action of Artesunate Involves DNA Damage Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of artemisinin phytotoxicity action: induction of reactive oxygen species and cell death in lettuce seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]
- 5. Artesunate Induces ROS-Mediated Apoptosis in Doxorubicin-Resistant T Leukemia Cells | PLOS One [journals.plos.org]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Artemisia annua L. Extracts Irreversibly Inhibit the Activity of CYP2B6 and CYP3A4 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-Drug Interactions of Artemisinin-Based Combination Therapies in Malaria Treatment: A Narrative Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Artesunate induces necrotic cell death in schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. biology.stackexchange.com [biology.stackexchange.com]
Technical Support Center: Arteannuin A Interference in Biochemical Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential interference from Arteannuin A in your biochemical and cellular assays.
This compound is a sesquiterpene lactone, a class of natural products known for a variety of biological activities. However, like many natural products, its chemical structure can lead to non-specific interactions in biochemical assays, potentially generating false-positive results or other artifacts. This guide will help you identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a sesquiterpene lactone isolated from Artemisia annua. Compounds of this class, particularly those containing an α-methylene-γ-butyrolactone moiety, are known to be chemically reactive. This reactivity can lead to covalent modification of proteins, a common cause of non-specific inhibition in enzyme assays. Additionally, like other complex organic molecules, this compound may interfere with assays through other mechanisms such as aggregation, intrinsic fluorescence, or redox activity.
Q2: Which types of assays are most susceptible to interference by this compound?
Assays that are particularly sensitive to interference from compounds like this compound include:
-
Enzyme Assays: Especially those relying on enzymes with reactive cysteine residues in their active or allosteric sites.
-
Fluorescence-Based Assays: this compound may have intrinsic fluorescence or quenching properties that can interfere with the assay signal.
-
High-Throughput Screening (HTS) Assays: These are often prone to false positives from promiscuous inhibitors that act through non-specific mechanisms.[1][2]
Q3: My assay shows potent inhibition by this compound. How can I determine if this is a true result or an artifact?
Distinguishing true inhibition from assay artifacts is crucial. A systematic approach to troubleshooting is recommended. This involves a series of counter-screens and control experiments to rule out common interference mechanisms. The troubleshooting guide below provides a step-by-step process for this.
Q4: Are there known IC50 values for this compound in various assays?
Currently, there is a lack of specific quantitative data in the public domain detailing the inhibitory concentrations (IC50) of this compound as an assay interferent. The focus of existing literature is more on the therapeutic potential of related compounds like Arteannuin B and Artemisinin. For illustrative purposes, the table below provides an example of how such data could be presented.
Data Presentation: Example of Quantitative Interference Data
| Assay Type | Target/Enzyme | Detection Method | Apparent IC50 (µM) | Interference Mechanism |
| Enzymatic | Cysteine Protease | Fluorogenic Substrate | 5 - 20 | Covalent Modification |
| Cell Viability | N/A | Resazurin (AlamarBlue) | 10 - 50 | Redox Cycling |
| Protein-Protein Interaction | Generic | Fluorescence Polarization | > 100 | No significant interference |
| Kinase Assay | Generic | Luminescence (ATP-Glo) | 20 - 70 | Compound Aggregation |
Troubleshooting Guide
If you suspect this compound is causing interference in your assay, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for suspected this compound assay interference.
Step 1: Assess Potential for Covalent Modification
Sesquiterpene lactones with an α-methylene-γ-butyrolactone group can act as Michael acceptors, reacting with nucleophiles such as the thiol group of cysteine residues in proteins.[3][4]
Caption: Covalent modification of a protein via Michael addition.
Recommended Experiment:
-
Thiol Competition Assay: Pre-incubate your enzyme or protein target with a high concentration of a thiol-containing compound like L-cysteine or glutathione before adding this compound. If the inhibitory effect of this compound is reduced, it suggests a mechanism involving thiol reactivity.
Step 2: Investigate Compound Aggregation
Many organic molecules can form colloidal aggregates in aqueous buffers, which can non-specifically sequester and inhibit enzymes.[2]
Recommended Experiments:
-
Detergent Counter-Screen: Run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If this compound's inhibitory activity is significantly reduced, aggregation is a likely cause.
-
Dynamic Light Scattering (DLS): This technique can directly detect the formation of aggregates in your assay buffer.
Step 3: Check for Fluorescence Interference
This compound may possess intrinsic fluorescence or act as a quencher, leading to false signals in fluorescence-based assays.
Recommended Experiment:
-
Fluorescence Spectra Scan: Measure the excitation and emission spectra of this compound at the assay concentration in the assay buffer without any other assay components (e.g., enzyme, substrate). This will reveal if the compound's spectral properties overlap with those of your assay's fluorophore.
Step 4: Evaluate Redox Activity
Some compounds can undergo redox cycling in the presence of reducing agents (like DTT, often present in assay buffers), leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide (H2O2). ROS can damage proteins and lead to non-specific inhibition.
Recommended Experiment:
-
Hydrogen Peroxide Production Assay: Use a commercially available kit to measure the production of H2O2 by this compound in your assay buffer, both in the presence and absence of reducing agents.
Experimental Protocols
Protocol 1: Thiol Reactivity Assay
-
Reagents:
-
Your enzyme/protein of interest
-
This compound stock solution
-
L-cysteine or Glutathione (GSH) stock solution (e.g., 100 mM)
-
Assay buffer
-
Substrate
-
-
Procedure:
-
Prepare two sets of reactions.
-
In the "Test" set, pre-incubate the enzyme with a high concentration of L-cysteine or GSH (e.g., 1-10 mM) for 15-30 minutes at room temperature.
-
In the "Control" set, pre-incubate the enzyme with assay buffer for the same duration.
-
Add this compound to both sets of reactions at its IC50 concentration and incubate for a further 15-30 minutes.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction rate and compare the inhibition by this compound in the presence and absence of the competing thiol.
-
Protocol 2: Aggregation Counter-Screen
-
Reagents:
-
All components of your standard assay
-
Triton X-100 stock solution (e.g., 1% in assay buffer)
-
-
Procedure:
-
Prepare your assay reactions as usual.
-
Create a parallel set of reactions where the assay buffer is supplemented with 0.01% Triton X-100.
-
Add this compound at various concentrations to both sets of reactions.
-
Measure the activity and compare the dose-response curves. A significant rightward shift in the IC50 in the presence of Triton X-100 indicates aggregation-based inhibition.
-
Protocol 3: Intrinsic Fluorescence Measurement
-
Reagents:
-
This compound stock solution
-
Assay buffer
-
-
Procedure:
-
Prepare a solution of this compound in assay buffer at the concentration used in your assay.
-
Use a fluorescence plate reader or spectrophotometer to scan the excitation and emission spectra of the solution.
-
Compare the obtained spectra with the excitation and emission wavelengths of your assay's fluorophore to check for potential overlap.
-
By following these guidelines and performing the recommended control experiments, you can confidently assess whether the observed activity of this compound is a genuine biological effect or an artifact of assay interference.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
minimizing batch-to-batch variability of Arteannuin A extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arteannuin A extracts. Our goal is to help you minimize batch-to-batch variability and ensure the consistency and quality of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in natural products like this compound can be introduced at multiple stages of the production process.[1][2] Key factors include:
-
Raw Material Quality: Variations in the Artemisia annua plant material due to climate, harvest time, cultivation methods, and storage conditions can significantly impact the final extract's composition.[2]
-
Extraction Method: The choice of extraction technique (e.g., maceration, Soxhlet, supercritical fluid extraction) and the specific parameters used will affect the efficiency and selectivity of this compound extraction.[3][4]
-
Processing Parameters: Inconsistent control over critical process parameters such as temperature, pressure, extraction time, and solvent-to-material ratio can lead to significant differences between batches.[3]
-
Solvent Purity and Composition: The type and purity of the solvent used for extraction are critical. Variations in solvent quality can alter the solubility of this compound and other phytochemicals.[4]
Q2: How can I ensure the quality and consistency of my starting plant material?
Ensuring the quality of the raw Artemisia annua material is the first and most critical step in minimizing variability.[5][6] We recommend the following:
-
Botanical Identification: Verify the botanical identity of the raw material using morphological and/or DNA-based methods to ensure you are using the correct species.[3][6]
-
Supplier Qualification: Source your plant material from reputable suppliers who can provide detailed information on cultivation, harvesting, and storage practices.[5]
-
Good Agricultural Practices (GAP): Whenever possible, use plant material cultivated under GAP to ensure consistency in growing conditions and minimize contamination.[7]
-
Raw Material Testing: Perform quality control tests on incoming raw materials, including assays for identity, purity, potency, and contaminants like heavy metals and pesticides.[3][8]
Q3: Which extraction method provides the most consistent this compound yield?
Several extraction methods can be used for this compound, each with its own advantages and potential for variability. While traditional solvent extraction methods like Soxhlet are common, modern techniques may offer better control and reproducibility.[4]
-
Supercritical Fluid Extraction (SFE): SFE using CO2 is a highly tunable and efficient method that can provide clean extracts.[9][10][11] By precisely controlling temperature and pressure, you can achieve consistent extraction yields.[9][10]
-
Pressurized Solvent Extraction (PSE): This technique uses solvents at elevated temperatures and pressures to enhance extraction efficiency and can be well-controlled for reproducibility.[4]
-
Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE): These methods can offer rapid extraction times and are generally reproducible when parameters are tightly controlled.[4]
The optimal method will depend on your specific experimental needs and available equipment. Regardless of the method chosen, strict adherence to a validated protocol is essential for consistency.
Troubleshooting Guides
Issue 1: Inconsistent this compound Yields Between Batches
Possible Causes:
-
Variability in raw material.
-
Inconsistent extraction parameters.
-
Solvent degradation or variability.
-
Inaccurate quantification methods.
Troubleshooting Steps:
-
Standardize Raw Material:
-
Ensure all batches of plant material are from the same lot or have undergone the same quality control checks.
-
If using different lots, perform a side-by-side pilot extraction to quantify the inherent variability.[1]
-
-
Verify Extraction Protocol:
-
Maintain a detailed and consistent experimental protocol.[1]
-
Ensure precise control over extraction time, temperature, pressure, and solvent-to-solid ratio.
-
-
Check Solvent Quality:
-
Use high-purity solvents from a reliable supplier.
-
Ensure the final solvent concentration is identical across all experiments.[1]
-
-
Validate Analytical Method:
Issue 2: Presence of Impurities in the Extract
Possible Causes:
-
Non-selective extraction method.
-
Contamination of raw material.
-
Degradation of this compound during processing.
Troubleshooting Steps:
-
Optimize Extraction Selectivity:
-
If using solvent extraction, consider solvents with higher selectivity for this compound.
-
For SFE, adjust temperature and pressure to target this compound more specifically.
-
-
Implement In-Process Testing:
-
Conduct in-process testing at various stages to monitor for the introduction of impurities.[3]
-
-
Control for Degradation:
-
Avoid excessive heat and light exposure during extraction and storage, as these can degrade this compound.
-
-
Purification:
-
If necessary, implement a post-extraction purification step, such as chromatography, to remove impurities.
-
Data Presentation
Table 1: Comparison of this compound Yields from Different Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Pressure (MPa) | Extraction Time | This compound Yield (%) | Reference |
| Supercritical CO2 (SC-CO2) | CO2 | 33 | 30 | 2.5 - 6 h | 0.71 - 0.78 | [11] |
| Supercritical CO2 (SC-CO2) | CO2 with 3% Methanol | 50 | 15 | < 20 min | Quantitative Extraction | [9] |
| Soxhlet | Hexane | - | - | - | Higher than SC-CO2 | [10] |
| Ultrasonic Extraction | Hexane | - | - | - | 0.039 | [13][14] |
| Ultrasonic Extraction | Ethanol | - | - | - | 0.040 | [13][14] |
| Maceration | Hexane | - | - | 24 h | 0.039 | [13] |
Table 2: HPLC Conditions for this compound Quantification
| Parameter | Recommended Conditions | Reference |
| Column | C18, 250 mm x 4.6 mm, 5 µm | [12] |
| Mobile Phase | Acetonitrile:Water (65:35 v/v) or Acetonitrile:Water:Methanol (50:30:20 v/v) | [12] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | UV at 210-216 nm | [12] |
| Column Temperature | 25°C | [1] |
Experimental Protocols
Protocol 1: Supercritical CO2 (SC-CO2) Extraction of this compound
This protocol is based on optimized conditions for high this compound yield.
Materials:
-
Dried and ground Artemisia annua leaves
-
Supercritical Fluid Extractor
-
High-purity CO2
-
Methanol (optional co-solvent)
Methodology:
-
Accurately weigh the ground plant material and load it into the extraction vessel.
-
Set the extraction parameters:
-
Pressure: 15-30 MPa
-
Temperature: 33-50°C
-
-
If using a co-solvent, introduce methanol at the desired percentage (e.g., 3%).
-
Begin the flow of CO2 at a constant rate (e.g., 2 mL/min).
-
Collect the extract downstream after the pressure reduction valve.
-
Continue the extraction for the predetermined time (e.g., 20 minutes to 6 hours).
-
After extraction, carefully depressurize the system and collect any remaining extract.
-
Analyze the this compound content of the extract using a validated HPLC method.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a standardized method for the accurate measurement of this compound in extracts.
Materials:
-
This compound extract
-
This compound reference standard
-
HPLC-grade acetonitrile, water, and methanol
-
0.45 µm syringe filters
Methodology:
-
Standard Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh the dried extract and dissolve it in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with a C18 column and the mobile phase (e.g., Acetonitrile:Water 65:35).
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Set the UV detector to 216 nm.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Identify and quantify the this compound peak in the sample by comparing its retention time and area to the calibration curve.
-
Visualizations
Caption: Quality Control Workflow for Minimizing Batch-to-Batch Variability.
Caption: Troubleshooting Logic for Inconsistent this compound Yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. WHO guidelines for quality control of herbal medicines: From cultivation to consumption - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. jeevaorganic.com [jeevaorganic.com]
- 6. Advancing herbal medicine: enhancing product quality and safety through robust quality control practices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. library.wur.nl [library.wur.nl]
- 8. researchgate.net [researchgate.net]
- 9. Extraction of artemisinin and artemisinic acid from Artemisia annua L. using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of artemisinin extraction from Artemisia annua L. with supercritical carbon dioxide + ethanol using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Supercritical CO2 extraction of artemisinin from Artemisia annua plant and the biotechnological production of artemisinin precursors: A dual-focus review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Arteannuin A purification from complex plant extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Arteannuin A from complex plant extracts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Extraction & Initial Processing
Q1: My this compound extraction yield is consistently low. What are the potential causes and solutions?
A1: Low extraction yield can stem from several factors, from the plant material itself to the extraction parameters. Here's a breakdown of potential issues and how to address them:
-
Plant Material: The concentration of this compound in Artemisia annua L. can vary significantly based on the cultivar, geographical location, and harvest time.[1] Ensure you are using a high-yielding chemotype.
-
Solvent Choice: The polarity of the extraction solvent is critical. While non-polar solvents like hexane and petroleum ether are traditionally used, ethanol has also been shown to be effective.[2] The choice of solvent also impacts the co-extraction of impurities, which can affect downstream purification steps.[3]
-
Extraction Method & Parameters:
-
Temperature: Higher temperatures can increase extraction efficiency, but prolonged exposure to high heat can lead to the degradation of thermosensitive this compound.[4]
-
Time: Ensure sufficient extraction time for the solvent to penetrate the plant material. Extended extraction times, however, may increase the co-extraction of undesirable compounds.
-
Particle Size: Grinding the plant material to a fine powder increases the surface area for solvent interaction, potentially improving yield.
-
Troubleshooting Low Extraction Yield
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient solvent penetration | Reduce the particle size of the plant material by grinding. |
| Suboptimal solvent | Experiment with different solvents (e.g., hexane, ethyl acetate, ethanol) to find the most effective one for your specific plant material. | |
| Insufficient extraction time or temperature | Optimize extraction time and temperature. For thermal-sensitive compounds, consider methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce extraction time and temperature. | |
| Degradation of this compound | Avoid prolonged exposure to high temperatures and direct sunlight during extraction and processing. |
Chromatography Purification
Q2: I'm observing co-elution of impurities with this compound during column chromatography. How can I improve separation?
A2: Co-elution is a common challenge due to the presence of structurally similar compounds in the plant extract, such as Arteannuin B, Artemisinic Acid, and Deoxyartemisinin.[3][5][6]
Troubleshooting Co-elution in Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate stationary phase | Silica gel is the most common stationary phase for this compound purification. For specific separation challenges, alumina can be considered, as it offers different selectivity.[7][8] |
| Suboptimal mobile phase | Optimize the mobile phase composition. A common mobile phase for silica gel chromatography is a mixture of n-hexane and ethyl acetate.[1] Varying the ratio of these solvents will alter the polarity and improve separation. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be effective. | |
| Column overloading | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor resolution. | |
| Inconsistent packing | Ensure the column is packed uniformly to avoid channeling, which results in poor separation. |
Q3: My purified this compound fraction from the column is an oily residue instead of a solid. What should I do?
A3: An oily residue after column chromatography often indicates the presence of impurities that inhibit crystallization. These are typically waxy materials or other lipophilic compounds co-extracted from the plant.
Troubleshooting Oily Residue
| Problem | Potential Cause | Recommended Solution |
| Oily Product | Presence of waxy impurities | Re-dissolve the oily residue in a minimal amount of a suitable solvent and attempt recrystallization. You may need to try different solvent systems. |
| Co-eluting oily impurities | Further purification by re-chromatographing the oily fraction with a shallower solvent gradient may be necessary. | |
| Residual solvent | Ensure complete removal of the chromatography solvent under vacuum. |
Crystallization
Q4: I am having trouble crystallizing the purified this compound. What are the key factors to consider?
A4: Successful crystallization depends on achieving supersaturation of a pure compound in a suitable solvent system. Impurities can significantly hinder this process.
Troubleshooting Crystallization Issues
| Problem | Potential Cause | Recommended Solution |
| No Crystals Form | Solution is not supersaturated | Concentrate the solution by slowly evaporating the solvent. |
| Presence of impurities | The presence of even small amounts of impurities can inhibit crystal nucleation and growth.[9] Further purification of the material may be required. | |
| Incorrect solvent system | The ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. | |
| Oily Precipitate | High concentration of impurities | The compound is "oiling out" instead of crystallizing. This is a strong indication of persistent impurities. The oily substance should be re-purified, for instance by column chromatography. |
Purity Analysis & Stability
Q5: How can I accurately determine the purity of my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound.[3][10][11]
-
HPLC System: A reversed-phase C18 column is typically used.[3][12]
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The exact ratio can be optimized to achieve the best separation of this compound from its impurities.[3]
-
Detection: UV detection at around 216 nm is often employed.[10]
Q6: Is this compound sensitive to degradation? What are the optimal storage conditions?
A6: Yes, this compound is susceptible to degradation under certain conditions.
-
Temperature: It is a thermosensitive compound and can degrade at elevated temperatures.[4]
-
pH: Stability is also pH-dependent.
-
Light: Exposure to light can also contribute to degradation.[13]
For long-term storage, it is recommended to keep purified this compound in a cool, dark, and dry place.
Experimental Protocols
1. Solid-Liquid Extraction of this compound
This protocol describes a standard laboratory-scale extraction of this compound from dried Artemisia annua leaves.
-
Materials:
-
Dried and ground Artemisia annua leaves
-
n-Hexane (or other suitable solvent like ethyl acetate or ethanol)
-
Erlenmeyer flask
-
Shaker or magnetic stirrer
-
Filter paper and funnel
-
Rotary evaporator
-
-
Procedure:
-
Weigh 100 g of dried, ground Artemisia annua leaves and place them in a 1 L Erlenmeyer flask.
-
Add 500 mL of n-hexane to the flask.
-
Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture for 24 hours at room temperature.
-
Filter the mixture through filter paper to separate the plant material from the solvent extract.
-
Wash the plant material with an additional 100 mL of n-hexane to recover any remaining extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C until a crude extract is obtained.
-
2. Silica Gel Column Chromatography for this compound Purification
This protocol outlines the purification of the crude extract using silica gel column chromatography.
-
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
n-Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Cotton wool or glass wool
-
Sand
-
Collection tubes
-
-
Procedure:
-
Column Packing:
-
Place a small plug of cotton wool or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in n-hexane and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
Equilibrate the column by running n-hexane through it until the pack is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of n-hexane.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate).
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions that show a pure spot corresponding to this compound.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
-
3. Recrystallization of this compound
This protocol describes the final purification step to obtain crystalline this compound.
-
Materials:
-
Purified this compound from chromatography
-
A suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
-
Procedure:
-
Dissolve the purified this compound in a minimal amount of the chosen solvent at its boiling point in an Erlenmeyer flask.
-
Once completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, crystals of this compound should start to form.
-
To maximize crystal formation, place the flask in an ice bath for about 30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a desiccator under vacuum.
-
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Maceration | Hexane | Room Temp | 0.5 - 1.5 | 5 - 15 | [14] |
| Soxhlet | Hexane | 69 | 1.0 - 2.0 | 10 - 20 | [15] |
| Ultrasound-Assisted | Ethanol | 40 | 1.2 - 2.5 | 15 - 25 | [11] |
| Supercritical CO2 | CO2 | 40 | 0.8 - 1.8 | 20 - 40 | [15] |
Table 2: Typical Purity of this compound at Different Purification Stages
| Purification Stage | Typical Purity (%) |
| Crude Extract | 5 - 15 |
| After Column Chromatography | 80 - 95 |
| After Recrystallization | > 98 |
Visualizations
Caption: Experimental Workflow for this compound Purification.
Caption: Troubleshooting Logic for this compound Purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis and Isolation of Potential Artemisinin Precursors from Waste Streams of Artemisia Annua Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. column-chromatography.com [column-chromatography.com]
- 8. sid.ir [sid.ir]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ajol.info [ajol.info]
- 11. A High Performance Liquid Chromatography Method for the Determination of Artemisinin in Artemisia annua L. Leaf Extracts | The East and Central African Journal of Pharmaceutical Sciences [uonjournals.uonbi.ac.ke]
- 12. sciencescholar.us [sciencescholar.us]
- 13. Effect of light, oxygen and temperature on the stability of artepillin C and p-coumaric acid from Brazilian green propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Arteannuin A During Storage
Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for preventing the degradation of Arteannuin A (also known as Artemisinin) and its derivatives during storage. Below, you will find frequently asked questions, troubleshooting advice, detailed experimental protocols, and supporting data to ensure the integrity of your valuable samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: this compound is a sesquiterpene lactone containing an endoperoxide bridge, which is crucial for its biological activity but also makes it susceptible to degradation. The primary causes of degradation are:
-
Hydrolysis: The lactone ring is vulnerable to hydrolysis, especially under acidic or alkaline conditions. Artesunate, a semi-synthetic derivative, is known to be susceptible to acidic and alkaline hydrolysis.[1]
-
Thermal Degradation: Elevated temperatures significantly accelerate the degradation process. Studies on Artesunate show that a change from room temperature to 37°C enhances the rate of breakdown.[2] Similarly, other artemisinin derivatives degrade extensively when stored at 60°C.[3]
-
Oxidation: The endoperoxide bridge can be compromised through oxidative reactions. The biosynthesis of this compound itself involves oxidation reactions and the formation of allylic hydroperoxides, highlighting the molecule's reactive nature.[4][5]
-
Solvent-Driven Breakdown: The choice of solvent can significantly impact stability. For instance, Artesunate in a methanol and ammonium acetate solution shows a 97% peak decrease, indicating substantial degradation, while in methanol alone, the decrease is only about 3.13%.[2]
Q2: What are the ideal storage conditions for solid this compound?
A2: For optimal stability of solid (powder) this compound, the following conditions are recommended:
-
Temperature: Store at or below -20°C for long-term storage. One source suggests that for stock solutions, storage at -80°C allows for use within 6 months, while at -20°C, it should be used within 1 month.[6] For the dry form of Artesunate, storage at 2-8°C for five weeks resulted in 96% of the drug remaining unchanged.[7]
-
Light: Protect from light by storing in amber vials or light-blocking containers. The biosynthesis of artemisinin from its precursor, dihydroartemisinic acid, can be a non-enzymatic process requiring light, which suggests the molecule's potential photosensitivity.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Humidity: Keep in a desiccated environment to prevent moisture uptake, which can facilitate hydrolysis.
Q3: How should I store this compound in solution, and what solvents should I avoid?
A3: Storing this compound in solution is challenging due to its solvent-driven breakdown.[2] If solution storage is necessary:
-
Recommended Solvents: For short-term use, high-purity, anhydrous solvents like ethanol or acetonitrile are often used. Acetonitrile and ethyl acetate have been shown to be effective solvents for extraction.[8]
-
Solvents to Avoid: Avoid aqueous solutions, especially buffered solutions with acidic or alkaline pH, as they promote hydrolysis.[1][9] A study on Artesunate showed that a mixture of methanol and water (90:10 v/v) led to an 80% chromatographic peak decrease, while a mixture with ammonium acetate resulted in a 97% decrease, indicating severe degradation.[2] Polyethylene glycol 400 (PEG 400) also led to significant degradation after only one month.[7]
-
Storage Conditions: Prepare solutions fresh whenever possible. If storage is unavoidable, store in single-use aliquots at -80°C and use within one month.[6] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Loss of compound activity or inconsistent results. | Degradation of this compound stock. | 1. Verify Storage: Confirm that solid compounds and solutions were stored under the recommended conditions (see FAQs). 2. Prepare Fresh: Prepare a fresh stock solution from solid this compound. 3. Re-analyze: Use a stability-indicating method like HPLC (see Protocol 1) to check the purity of the old and new stock solutions. |
| Appearance of new peaks in HPLC chromatogram. | Compound degradation. | 1. Identify Degradants: The primary degradation products of Artesunate are often dihydroartemisinin (DHA) and artemether (ARTM).[2] 2. Review Conditions: Assess experimental conditions (pH, temperature, solvent) that could have caused degradation. Artesunate is particularly susceptible to acidic and alkaline conditions.[1][9] 3. Optimize Protocol: Adjust your experimental protocol to minimize exposure to harsh conditions. For example, if using a buffer, ensure its pH is as close to neutral as possible and minimize incubation time. |
| Precipitate forms in stock solution upon thawing. | Low solubility at colder temperatures or solvent evaporation. | 1. Warm Gently: To increase solubility, warm the tube to 37°C and vortex or sonicate briefly in an ultrasonic bath.[6] 2. Check for Evaporation: Ensure vials are properly sealed to prevent solvent evaporation, which would increase the concentration and potentially cause precipitation. 3. Consider a Different Solvent: If precipitation persists, consider using a different solvent system where this compound has higher solubility at low temperatures. |
Data on this compound Derivative (Artesunate) Stability
The following tables summarize quantitative data on the stability of Artesunate, a widely studied derivative, under various conditions.
Table 1: Effect of Solvent System on Artesunate Stability at 37°C
| Solvent System | Chromatographic Peak Decrease (%) | Major Degradation Products | Reference |
| Methanol | ~3.13% | Artemether (ARTM) | [2] |
| Methanol / Water (90:10 v/v) | ~80% | Dihydroartemisinin (DHA), ARTM | [2] |
| Methanol / 20 mM Ammonium Acetate (85:15 v/v) | ~97% | DHA, ARTM, DHA-dimer | [2] |
Table 2: Stability of Solid Artesunate Under Different Storage Conditions
| Temperature | Relative Humidity | Duration | % Drug Remained Unchanged | Reference |
| 2-8°C | 60% | 5 weeks | 96 ± 0.88% | [7] |
| 60°C | Not specified | Up to 21 days | Extensive degradation | [3] |
| Tropical Conditions (Median 33°C ± 5°C) | 55% ± 20% | 3 years | Stable (partner drugs also stable) | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Derivatives
This protocol outlines a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to assess the stability of this compound and its derivatives by separating the parent compound from its degradation products.
Objective: To quantify the amount of intact this compound and detect the presence of degradation products.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and Phosphate Buffer (e.g., 20mM KH₂PO₄). The ratio can be optimized, with common starting points being 60:40 or 85:15 (Acetonitrile:Buffer, v/v).[1][10]
-
pH Adjustment: Orthophosphoric acid to adjust buffer pH (e.g., to 3.0).[1]
-
This compound standard and samples
-
HPLC-grade solvents
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and phosphate buffer. Adjust the pH of the buffer solution before mixing. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 100 µg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase or acetonitrile to a final concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the test samples. The peak area of this compound is used to quantify its concentration. The appearance of new, resolved peaks indicates the presence of degradation products.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Experimental workflow for stability testing.
References
- 1. slujst.com.ng [slujst.com.ng]
- 2. LC-MS/TOF Characterization and Stability Study of Artesunate in Different Solvent Systems [mdpi.com]
- 3. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biosynthesis of Artemisinin (Qinghaosu) and the Phytochemistry of Artemisia annua L. (Qinghao) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lavierebelle.org [lavierebelle.org]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Arteannuin A and Arteannuin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reported bioactivities of two key sesquiterpenoid lactones derived from Artemisia annua: Arteannuin A and Arteannuin B. While both compounds are structurally related to the renowned antimalarial drug artemisinin, emerging research indicates they possess distinct biological activities, particularly in the realms of anticancer and anti-inflammatory applications. This document summarizes the available quantitative data, outlines experimental protocols for assessing bioactivity, and visualizes key signaling pathways to facilitate a deeper understanding of their therapeutic potential.
At a Glance: Bioactivity Comparison
While direct comparative studies evaluating this compound and Arteannuin B side-by-side are limited, the existing literature provides valuable insights into their individual bioactivities.
| Bioactivity | This compound | Arteannuin B | Key Findings |
| Anticancer | Limited data available on specific cytotoxic values. | Demonstrates significant cytotoxic effects against various cancer cell lines.[1] | Arteannuin B has shown potent anticancer activity, with reported IC50 values in the micromolar range against several cancer cell lines. |
| Anti-inflammatory | Reported to possess anti-inflammatory properties. | Exhibits potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][3] | Arteannuin B's anti-inflammatory mechanism is well-documented, involving the inhibition of key inflammatory mediators. |
| Antimalarial | Considered a precursor in the biosynthesis of artemisinin. | Weak intrinsic antimalarial activity but can act synergistically with artemisinin. | Neither compound is a primary antimalarial agent, but Arteannuin B may play a role in enhancing the efficacy of artemisinin-based therapies. |
Quantitative Bioactivity Data
The following table summarizes the available quantitative data on the cytotoxic activity of Arteannuin B against various human cancer cell lines. No direct comparative IC50 values for this compound were found in the reviewed literature.
Table 1: Cytotoxicity of Arteannuin B (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 19.54 ± 0.06 | (Klochkov et al., 2020) |
| MCF7 | Breast Adenocarcinoma | 32.52 ± 0.09 | (Klochkov et al., 2020) |
| HCT116 | Colon Carcinoma | 36.10 ± 0.07 | (Klochkov et al., 2020) |
| Jurkat | T-cell Leukemia | 35.95 ± 0.06 | (Klochkov et al., 2020) |
| RD | Rhabdomyosarcoma | 24.84 ± 0.05 | (Klochkov et al., 2020) |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways and Mechanisms of Action
Arteannuin B has been shown to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.
Caption: Arteannuin B inhibits the degradation of IκBα, preventing the nuclear translocation of NF-κB.
Information regarding the specific signaling pathways modulated by this compound is not yet well-defined in the scientific literature.
Experimental Workflows and Protocols
The following diagram illustrates a general workflow for the comparative in vitro bioactivity screening of natural products like this compound and Arteannuin B.
Caption: A generalized workflow for comparing the in vitro bioactivity of natural compounds.
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
This protocol is adapted from standard methodologies for determining the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding:
-
Culture human cancer cells (e.g., A549, MCF7) in appropriate media and conditions.
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Arteannuin B in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
-
Experimental Protocol: Anti-inflammatory Activity in Macrophages
This protocol outlines a common method for assessing the anti-inflammatory properties of compounds using a macrophage cell line.
-
Cell Culture and Seeding:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of this compound and Arteannuin B for 1-2 hours before inducing an inflammatory response.
-
-
Inflammatory Stimulation:
-
Induce inflammation by adding lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to the wells. Include a negative control (no LPS) and a positive control (LPS only).
-
-
Incubation and Supernatant Collection:
-
Incubate the plates for 24 hours.
-
Collect the cell culture supernatants to measure the levels of inflammatory mediators.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of cytokines in the supernatant using commercially available ELISA kits.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO and cytokine production for each compound concentration compared to the LPS-only control.
-
Determine the IC50 values for the inhibition of each inflammatory mediator.
-
Conclusion
The available evidence suggests that Arteannuin B is a promising bioactive compound with notable cytotoxic and anti-inflammatory properties. Its mechanism of action in inflammation, through the inhibition of the NF-κB pathway, is a significant finding for potential therapeutic applications. While this compound is also reported to have bioactivity, a lack of direct comparative studies with quantitative data makes a definitive assessment of its potency relative to Arteannuin B challenging. Further head-to-head studies are warranted to fully elucidate the comparative bioactivities and therapeutic potential of these two structurally related sesquiterpenoid lactones. This guide serves as a foundational resource for researchers interested in exploring the pharmacological profiles of this compound and Arteannuin B.
References
Unveiling the Anti-Inflammatory Potential of Arteannuin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Arteannuin A, a sesquiterpenoid lactone derived from the plant Artemisia annua. Due to the limited availability of quantitative data for this compound, this guide utilizes data from its closely related structural analog, Arteannuin B, as a valid and informative substitute for comparative purposes. The anti-inflammatory properties are benchmarked against established drugs, Dexamethasone and Indomethacin, supported by experimental data and detailed methodologies.
Executive Summary
Arteannuin B demonstrates significant anti-inflammatory activity by inhibiting key pro-inflammatory mediators. Its mechanism of action involves the modulation of critical signaling pathways, including NF-κB and MAPK. This guide presents a comparative analysis of its efficacy in relation to standard anti-inflammatory agents, offering insights for further research and drug development.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of Arteannuin B were evaluated by assessing its ability to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These results are compared with Dexamethasone, a potent corticosteroid.
| Compound | Concentration | NO Inhibition (%) | TNF-α Inhibition (%)[1] | IL-6 Inhibition (%)[1] |
| Arteannuin B | 1 µM | Data Not Available | ~25% | ~20% |
| 5 µM | Data Not Available | ~50% | ~48% | |
| 10 µM | 71.0% | 72.2%[1] | 68.4%[1] | |
| Dexamethasone | 10 µM | Data Not Available | 61.2%[1] | 54.6%[1] |
| L-NAME (NO synthase inhibitor) | 10 µM | 43.2% | Not Applicable | Not Applicable |
Note: The data for Arteannuin B is used as a proxy for this compound. The percentage inhibition for TNF-α and IL-6 for Arteannuin B was calculated from the graphical data presented in the cited study. NO inhibition by Arteannuin B at 10 µM led to a reduction to 23.29 µM from an LPS-induced level of 80.38 µM.[1]
Mechanistic Insights: Signaling Pathway Modulation
Arteannuin B exerts its anti-inflammatory effects by targeting key signaling pathways that regulate the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Arteannuin B has been shown to inhibit the activation of the NF-κB pathway.[2] This inhibition is achieved by preventing the ubiquitination of key signaling proteins, which is a crucial step for NF-κB activation.[2]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammatory responses. Studies on related artemisinin compounds suggest that they can modulate the MAPK pathway, although specific data for this compound or B is limited.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines the general procedure for assessing the anti-inflammatory effects of compounds on LPS-stimulated macrophages.
1. Cell Culture and Treatment:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cells are seeded in 24-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of Arteannuin B or control compounds (e.g., Dexamethasone) for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
2. Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation period, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent assay.
-
Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
3. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):
-
The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
The absorbance is measured at the appropriate wavelength (typically 450 nm), and the cytokine concentrations are calculated from a standard curve.
Comparison with Standard Anti-Inflammatory Drugs
Dexamethasone
Dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects. It functions by binding to the glucocorticoid receptor, which then translocates to the nucleus and alters the expression of a wide range of genes, including the downregulation of pro-inflammatory cytokines. In the comparative study, Arteannuin B at 10 µM demonstrated a higher percentage inhibition of both TNF-α and IL-6 compared to Dexamethasone at the same concentration.[1]
Indomethacin
Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2). This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While direct comparative data with this compound or B is not available, Indomethacin's mechanism is distinct, focusing on the prostaglandin pathway rather than the broader cytokine inhibition and NF-κB modulation observed with Arteannuin B.
Conclusion and Future Directions
The available evidence, primarily from studies on its close analog Arteannuin B, suggests that this compound holds significant promise as a potent anti-inflammatory agent. Its ability to inhibit key pro-inflammatory mediators, seemingly to a greater extent than Dexamethasone at similar concentrations in vitro, and its mechanism of action via the NF-κB pathway, make it a compelling candidate for further investigation.
Future research should focus on:
-
Direct quantitative analysis of this compound's anti-inflammatory activity to confirm and expand upon the findings from Arteannuin B.
-
In vivo studies to validate the anti-inflammatory efficacy of this compound in animal models of inflammatory diseases.
-
Head-to-head comparative studies of this compound with a wider range of NSAIDs and corticosteroids to establish its relative potency and therapeutic potential.
-
Further elucidation of its molecular mechanisms , including its specific effects on the MAPK pathway and other inflammatory signaling cascades.
By addressing these research gaps, the full therapeutic potential of this compound as a novel anti-inflammatory drug can be realized.
References
- 1. Arteannuin-B and (3-Chlorophenyl)-2-Spiroisoxazoline Derivative Exhibit Anti-Inflammatory Effects in LPS-Activated RAW 264.7 Macrophages and BALB/c Mice-Induced Proinflammatory Responses via Downregulation of NF-κB/P38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
Immunoassay Specificity: A Comparative Guide to Arteannuin Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for accurate quantification of target molecules. This guide provides a comparative analysis of the cross-reactivity of compounds structurally related to artemisinin in various immunoassay formats. While specific experimental data on the cross-reactivity of Arteannuin A remains elusive in the current scientific literature, this guide offers a comprehensive overview of the performance of antibodies against other key artemisinin derivatives and precursors, providing a valuable framework for assay development and data interpretation.
Cross-Reactivity of Artemisinin-Related Compounds in Immunoassays
Immunoassays for artemisinin, a potent antimalarial compound, are powerful tools for research and quality control. However, the presence of structurally similar molecules, such as its precursors and derivatives, can lead to cross-reactivity, potentially compromising the accuracy of the results. The degree of cross-reactivity is highly dependent on the specificity of the antibody used and the design of the immunoassay.
Below is a summary of reported cross-reactivity data for several artemisinin-related compounds in different immunoassays. This data is crucial for assessing the suitability of an immunoassay for a specific application and for understanding potential interferences.
| Antibody Type | Assay Format | Compound | Cross-Reactivity (%) | Reference |
| Polyclonal | ELISA | Artemisitene | High | [1] |
| Polyclonal | ELISA | Dihydroartemisinin | High | [1] |
| Polyclonal | ELISA | Deoxyartemisinin | Low (only at high concentrations) | [1] |
| Polyclonal | ELISA | Artemisinic Acid | Low (only at high concentrations) | [1] |
| Polyclonal | ELISA | Arteannuin B | Low (only at high concentrations) | [1] |
| Monoclonal (3H2) | icELISA | Artesunate | 650 | [2] |
| Monoclonal (3H2) | icELISA | Dihydroartemisinin | 57 | [2] |
| Monoclonal (3H2) | icELISA | Artemether | 3 | [2] |
| Monoclonal (3H2) | icELISA | Deoxyartemisinin | Negligible | [2] |
| Monoclonal (3H2) | icELISA | Arteannuin B | Negligible | [2] |
| Monoclonal (3H2) | icELISA | Artemisinic Acid | Negligible | [2] |
| Monoclonal (1C1) | icELISA | Artesunate | High | [3] |
| Monoclonal (1C1) | icELISA | Dihydroartemisinin | Moderate | [3] |
| Monoclonal (F170-10) | Inhibition ELISA | Artemether | 3-5 | [4] |
| Monoclonal (3H7A10) | icELISA | Dihydroartemisinin | 0 | [5] |
| Monoclonal (3H7A10) | icELISA | Artemether | 0 | [5] |
| Monoclonal (3H7A10) | icELISA | Artesunate | 0 | [5] |
Note: "High" and "Low" are used where specific percentages were not provided in the source material. The cross-reactivity of polyclonal antibodies with deoxyartemisinin, artemisinic acid, and arteannuin B was only observed at high concentrations of these compounds[1].
Experimental Protocols
The most common immunoassay format for artemisinin and its derivatives is the indirect competitive Enzyme-Linked Immunosorbent Assay (icELISA). The following is a generalized protocol for this method.
Indirect Competitive ELISA (icELISA) Protocol for Artemisinin
1. Coating of Microtiter Plate:
-
A conjugate of artemisinin (or a derivative like artesunate) and a carrier protein (e.g., Bovine Serum Albumin - BSA) is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
The solution is added to the wells of a 96-well microtiter plate.
-
The plate is incubated to allow the conjugate to adsorb to the surface of the wells.
-
After incubation, the plate is washed to remove any unbound conjugate.
2. Blocking:
-
A blocking buffer (e.g., a solution containing a non-specific protein like BSA or casein) is added to the wells.
-
This step is crucial to prevent non-specific binding of the antibody to the plate surface in subsequent steps.
-
The plate is incubated and then washed.
3. Competitive Reaction:
-
The test sample (which may contain free artemisinin) is mixed with a limited amount of anti-artemisinin antibody (either monoclonal or polyclonal).
-
This mixture is then added to the coated and blocked wells.
-
During incubation, the free artemisinin in the sample and the artemisinin-protein conjugate coated on the plate compete for binding to the antibody.
4. Addition of Secondary Antibody:
-
After washing away unbound primary antibody and other components, a secondary antibody is added. This secondary antibody is specific for the species of the primary antibody (e.g., anti-rabbit IgG if the primary antibody was raised in a rabbit).
-
The secondary antibody is conjugated to an enzyme, most commonly Horseradish Peroxidase (HRP).
-
The plate is incubated and then washed thoroughly.
5. Signal Development:
-
A substrate solution for the enzyme (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine for HRP) is added to the wells.
-
The enzyme catalyzes a reaction that produces a colored product.
-
The intensity of the color is inversely proportional to the concentration of artemisinin in the sample. A higher concentration of artemisinin in the sample results in less primary antibody binding to the plate, leading to a weaker signal.
6. Measurement and Data Analysis:
-
A stop solution is added to halt the enzymatic reaction.
-
The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength.
-
A standard curve is generated using known concentrations of artemisinin, and the concentration in the test samples is determined by interpolation from this curve.
Visualizing the Immunoassay Workflow
The following diagram illustrates the key steps in an indirect competitive ELISA for the detection of this compound or related compounds.
Caption: Workflow of an indirect competitive ELISA.
Signaling Pathway of Antibody-Antigen Interaction
The fundamental principle of an immunoassay relies on the specific binding between an antibody and its target antigen. In a competitive immunoassay, this interaction is exploited to quantify the analyte of interest.
Caption: Competitive binding in an immunoassay.
References
- 1. Immunoquantitative analysis of artemisinin from Artemisia annua using polyclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a sensitive monoclonal antibody-based enzyme-linked immunosorbent assay for the antimalaria active ingredient artemisinin in the Chinese herb Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The development of an immunoassay for the detection of artemisinin compounds in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of A Specific Monoclonal Antibody for the Quantification of Artemisinin in Artemisia annua and Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthetic Arteannuin A and Its Derivatives
For researchers, scientists, and drug development professionals, the precise assessment of purity for synthetic active pharmaceutical ingredients (APIs) is paramount to ensure the validity of research findings and the safety and efficacy of potential therapeutics. This guide provides a comparative analysis of analytical methodologies for determining the purity of synthetic Arteannuin A (commonly known as Artemisinin) and its key derivatives: Dihydroartemisinin, Artesunate, and Artemether. The comparison is supported by experimental data and detailed protocols for key analytical techniques.
Comparative Purity Analysis
The purity of this compound and its derivatives is predominantly assessed using High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes the typical purity levels and common impurities for these compounds.
| Compound | Stated Purity (%) | Common Analytical Methods | Common Impurities |
| This compound | >98% | HPLC-UV, HPLC-ELSD, HPLC-MS, ¹H NMR, GC-MS | Arteannuin B, Artemisinic Acid, Dihydroartemisinin, Artemisitene, Deoxyartemisinin[1] |
| Dihydroartemisinin | ≥98% | HPLC-UV, LC-MS, ¹H NMR | Artemisinin, other related degradation products |
| Artesunate | >99% | HPLC-UV, Titrimetry, Spectrophotometry | Dihydroartemisinin, Succinic acid, Deoxyartemisinin, other degradation products[2][3][4][5] |
| Artemether | >99% | HPLC-UV, GC-MS | α-Artemether, Artemisitene, other synthesis-related impurities[6][7] |
Experimental Protocols
Accurate and reproducible purity assessment relies on well-defined experimental protocols. Below are detailed methodologies for the analysis of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a standard reversed-phase HPLC method applicable for the separation and quantification of this compound and its derivatives.
a. Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
b. Chromatographic Conditions for this compound:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water in a ratio of 60:40 (v/v) or 65:35 (v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 216 nm.[8]
-
Injection Volume: 20 µL.
c. Chromatographic Conditions for Dihydroartemisinin:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Methanol and phosphate buffer (pH 4.6) in a ratio of 70:30 (v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 273 nm.[9]
-
Injection Volume: 20 µL.
d. Chromatographic Conditions for Artesunate:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of buffer (pH 5.8), acetonitrile, and methanol in a 50:30:20 ratio.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
e. Chromatographic Conditions for Artemether:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water in a ratio of 70:30 (v/v).[11]
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 216 nm.[11]
-
Injection Volume: 20 µL.[11]
f. Data Analysis:
-
The purity of the sample is determined by calculating the peak area of the main compound as a percentage of the total peak area of all components in the chromatogram.
Nuclear Magnetic Resonance (¹H NMR) for Purity Assessment
This protocol provides a method for the quantitative analysis of this compound and its derivatives using ¹H NMR.
a. Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized compound and a known amount of a suitable internal standard (e.g., dimethylformamide or tert-butanol) into an NMR tube.[12][13]
-
Dissolve the mixture in an appropriate deuterated solvent (e.g., CDCl₃).
b. NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure complete relaxation of all relevant signals by using an appropriate relaxation delay (D1).
c. Data Analysis:
-
Integrate the characteristic signals of the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This protocol is suitable for the identification of volatile and semi-volatile impurities in this compound and its derivatives, particularly Artemether.
a. Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
b. GC-MS Conditions for Artemether:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, ramp to 280 °C.
-
Mass Spectrometer: Electron Impact (EI) ionization.
-
Scan Range: 40-400 m/z.
c. Data Analysis:
-
Identify impurities by comparing their mass spectra with reference libraries (e.g., NIST).
-
Assess the relative abundance of impurities based on their peak areas in the total ion chromatogram (TIC).
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates the general workflow for assessing the purity of synthetic this compound and its derivatives.
Caption: Workflow for Purity Assessment.
Signaling Pathway: Iron-Mediated Activation of this compound
The therapeutic effect of this compound and its derivatives is primarily initiated by the cleavage of the endoperoxide bridge, a reaction catalyzed by intracellular iron, particularly in the form of heme within malaria parasites or labile iron pools in cancer cells.[11][16][17][18][19][20][21] This activation leads to the generation of reactive oxygen species (ROS) and carbon-centered radicals, which subsequently induce cellular damage and cell death pathways like ferroptosis.[1][2][6][9][10]
Caption: Iron-Mediated Activation Pathway.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Natural Agents Modulating Ferroptosis in Cancer: Molecular Pathways and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artesunate Suppresses the Growth of Lung Cancer Cells by Downregulating the AKT/Survivin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of hepatocellular carcinoma progression by artesunate via modulation of the TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-tumor mechanism of artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Artemisinin compounds sensitize cancer cells to ferroptosis by regulating iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 13. Effects of Transferrin Conjugates of Artemisinin and Artemisinin Dimer on Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 14. Dihydroartemisinin Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Artemisinin-Transferrin Conjugate Retards Growth of Breast Tumors in the Rat | Anticancer Research [ar.iiarjournals.org]
- 16. Artemisinin and Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.monash.edu [research.monash.edu]
- 18. researchgate.net [researchgate.net]
- 19. The Role of the Iron Protoporphyrins Heme and Hematin in the Antimalarial Activity of Endoperoxide Drugs [mdpi.com]
- 20. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Artemisinin? [synapse.patsnap.com]
A Comparative Analysis of Arteannuin B's Efficacy Against Known Inhibitors of NF-κB and Cysteine Protease Pathways
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the bioactive compound Arteannuin B, a sesquiterpene lactone derived from the plant Artemisia annua, reveals its potential as a potent inhibitor of key cellular pathways implicated in inflammation and cancer: the NF-κB signaling pathway and the cysteine protease enzyme family. This guide provides a comparative overview of Arteannuin B's efficacy against established inhibitors in these pathways, supported by available experimental data and detailed methodologies.
It is important to note that while the initial focus of this comparison was Arteannuin A, a thorough review of the scientific literature indicates a significant lack of specific efficacy data for this particular compound. Therefore, this guide will focus on the closely related and more extensively studied Arteannuin B, which shares a similar structural backbone.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Arteannuin B has been shown to attenuate inflammatory responses by inhibiting this pathway.
A key mechanism of Arteannuin B's action is the direct inhibition of the ubiquitin-conjugating enzyme UBE2D3. This enzyme is crucial for the ubiquitination and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By covalently binding to the catalytic cysteine residue of UBE2D3, Arteannuin B prevents IκBα degradation, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.[1]
Comparative Efficacy of NF-κB Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50 | Cell Line/System |
| Arteannuin B | UBE2D3 | Covalent binding to the catalytic cysteine residue, inhibiting ubiquitination of IκBα. | Data not available | RAW 264.7 macrophages |
| Bortezomib | 26S Proteasome | Reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome, preventing IκBα degradation. | ~7.5 nM | Multiple Myeloma cell lines |
| IKK-β Inhibitor (e.g., MLN120B) | IKK-β | Blocks the phosphorylation of IκBα by inhibiting the IκB kinase (IKK) complex. | ~100-200 nM | Various cancer cell lines |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is commonly used to quantify the transcriptional activity of NF-κB.
-
Cell Culture and Transfection: HEK293T cells are seeded in 96-well plates. The cells are then transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, the cells are pre-treated with various concentrations of the test inhibitor (e.g., Arteannuin B) for a specified duration.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for several hours.
-
Lysis and Luminescence Measurement: The cells are lysed, and the luciferase and Renilla activities are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. The percentage of inhibition is calculated relative to the stimulated, untreated control.
Caption: NF-κB signaling pathway and points of inhibition.
Inhibition of Cysteine Proteases
Cysteine proteases are a family of enzymes that play crucial roles in various physiological processes, including protein degradation, apoptosis, and immune response. Their dysregulation has been linked to diseases such as cancer and viral infections. Arteannuin B has been identified as an inhibitor of certain cysteine proteases.
The mechanism of inhibition involves a thiol-Michael addition reaction, where the α,β-unsaturated ketone moiety of Arteannuin B forms a covalent bond with the sulfhydryl group of the catalytic cysteine residue in the active site of the protease.[2][3] This irreversible binding inactivates the enzyme. This has been demonstrated for the SARS-CoV-2 main protease (a cysteine protease) and caspase-8.[2]
Comparative Efficacy of Cysteine Protease Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | IC50 |
| Arteannuin B | SARS-CoV-2 main protease, Caspase-8 | Covalent modification of the active site cysteine via thiol-Michael addition. | Data not available |
| E-64 | Broad-spectrum (e.g., Papain, Cathepsins) | Irreversible, covalent binding to the active site cysteine. | 9 nM (for Papain) |
| Z-VAD-FMK | Broad-spectrum caspases | Irreversible, covalent binding to the active site cysteine. | Varies by caspase |
Experimental Protocol: In Vitro Cysteine Protease Activity Assay
This fluorometric assay measures the activity of cysteine proteases using a specific substrate.
-
Reagent Preparation: Prepare an assay buffer and a stock solution of a fluorogenic cysteine protease substrate (e.g., Z-FR-AMC for cathepsins).
-
Enzyme and Inhibitor Incubation: In a 96-well microplate, incubate the cysteine protease enzyme with various concentrations of the test inhibitor (e.g., Arteannuin B) in the assay buffer for a specified period at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro protease activity assay.
Conclusion
Arteannuin B demonstrates promising inhibitory activity against both the NF-κB signaling pathway and cysteine proteases through distinct and well-defined mechanisms. While direct quantitative comparisons with established inhibitors are limited by the availability of standardized IC50 data for Arteannuin B, its unique mode of action, particularly its covalent targeting of UBE2D3 and the active site of cysteine proteases, positions it as a compound of significant interest for further investigation in the fields of inflammation and oncology. Future studies focusing on generating comparative efficacy data will be crucial in fully elucidating the therapeutic potential of Arteannuin B.
References
- 1. Arteannuin B, a sesquiterpene lactone from Artemisia annua, attenuates inflammatory response by inhibiting the ubiquitin-conjugating enzyme UBE2D3-mediated NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Cysteine Proteases via Thiol-Michael Addition Explains the Anti-SARS-CoV-2 and Bioactive Properties of Arteannuin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. naturalproductman.wordpress.com [naturalproductman.wordpress.com]
A Comparative Analysis of Arteannuin A Bioactivity: Insights from Related Sesquiterpene Lactones
For researchers, scientists, and drug development professionals, this guide provides a comparative statistical analysis of the bioactivity of compounds related to Arteannuin A, a natural product isolated from Artemisia annua. Due to the limited availability of specific quantitative data for this compound in the current body of scientific literature, this report focuses on the well-documented bioactivities of its close structural relatives, Artemisinin and Arteannuin B, to infer potential therapeutic applications and guide future research.
Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for Artemisinin and Arteannuin B, focusing on their cytotoxic and anti-inflammatory effects. These compounds, also derived from Artemisia annua, serve as valuable benchmarks for predicting the potential efficacy of this compound.
Table 1: Cytotoxic Activity of Artemisinin and Arteannuin B Derivatives
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Artemisinin | MCF7 (Breast Cancer) | >200 | [1] |
| Dihydroartemisinin (DHA) | Molt-4 (Leukemia) | 200 (in the presence of holotransferrin) | [2] |
| Arteannuin B Derivative (with 3-ethoxycarbonylpiperidine) | MCF7 (Breast Cancer) | 8 - 36 | [3] |
| Dichloromethane extract of A. annua | HeLa (Cervical Cancer) | 54.1-275.5 (µg/ml) | [4][5] |
| Methanol extract of A. annua | HeLa (Cervical Cancer) | 276.3-1540.8 (µg/ml) | [4][5] |
Table 2: Anti-inflammatory Activity of Artemisinin and Other Flavonoids from Artemisia sp.
| Compound | Assay | IC50 Value | Reference |
| Artemisinin Extract | in vitro anti-inflammatory activity | 21.22 ± 3.98 µg/ml | [6] |
| Jaceosidin (Artemisia copa) | Cyclooxygenase-2 (COX-2) Inhibition | 2.8 µM | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.
-
Cell Seeding: Cancer cells (e.g., MCF7, HeLa) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with increasing concentrations of the test compound (e.g., this compound, Artemisinin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined using a dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC50 value is determined.
Signaling Pathway Visualizations
The following diagrams illustrate the known signaling pathways modulated by Artemisinin and Arteannuin B. These pathways are likely relevant to the bioactivity of this compound.
Caption: Inferred cytotoxic mechanism of this compound based on Artemisinin.
Caption: Inferred anti-inflammatory mechanism of this compound via NF-κB pathway.
Discussion and Future Directions
The data presented for Artemisinin and Arteannuin B suggest that this compound likely possesses both cytotoxic and anti-inflammatory properties. The cytotoxic mechanism is probably mediated by iron-dependent generation of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.[8][9] This mode of action is particularly promising as cancer cells often have higher iron concentrations than normal cells, offering a degree of selectivity.[9]
The anti-inflammatory activity is likely exerted through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[10] By blocking this pathway, this compound could potentially reduce the expression of pro-inflammatory mediators such as COX-2, iNOS, and various cytokines.
It is crucial to emphasize that while these comparisons provide a strong rationale for investigating this compound, dedicated studies are necessary to determine its specific bioactivity profile. Future research should focus on:
-
Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.
-
In vitro Screening: Determining the IC50 values of this compound against a panel of cancer cell lines and in various anti-inflammatory assay models.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
In vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of cancer and inflammatory diseases.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of novel, plant-derived medicines.
References
- 1. Comparative cytotoxicity of artemisinin and cisplatin and their interactions with chlorogenic acids in MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artemisinin induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic activity of secondary metabolites derived from Artemisia annua L. towards cancer cells in comparison to its designated active constituent artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gdddrjournal.com [gdddrjournal.com]
- 7. Flavonoids from Artemisia copa with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Artemisia Annua and Its Cancer-Fighting Properties - Integrative Cancer Care [integrative-cancer-care.org]
- 9. Can Artemisinin Treat Cancer? Research and Side Effects [healthline.com]
- 10. Arteannuin B, a sesquiterpene lactone from Artemisia annua, attenuates inflammatory response by inhibiting the ubiquitin-conjugating enzyme UBE2D3-mediated NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Arteannuin A in a Laboratory Setting
Hazard Profile and Safety Recommendations
Arteannuin B, a precursor to Artemisinin, is classified under the Globally Harmonized System (GHS) as a skin sensitizer, which may cause an allergic skin reaction.[7] Similarly, derivatives of Artemisinin, such as Artesunate, are considered harmful if swallowed, in contact with skin, or inhaled. Given these potential hazards, it is prudent to handle Arteannuin A with the same level of caution.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to shield from potential splashes.
-
Lab Coat: To protect clothing and skin from contamination.
-
Respiratory Protection: A properly fitted respirator should be used if there is a risk of generating dust or aerosols.
| Hazard Classification (Based on Analogs) | GHS Hazard Statement |
| Skin Sensitization (Arteannuin B) | H317: May cause an allergic skin reaction |
| Acute Toxicity (Artesunate) | H302: Harmful if swallowed |
| H312: Harmful in contact with skin | |
| H332: Harmful if inhaled |
Step-by-Step Disposal Protocol
The following procedure is a general guideline for the disposal of small quantities of this compound typically found in a research laboratory setting. Always consult your institution's specific safety protocols and local regulations.
-
Decontamination: If feasible and safe, chemical deactivation is the preferred method. However, without specific protocols for this compound, this may not be possible.
-
Containment:
-
Carefully collect any waste material, including unused product and contaminated items (e.g., pipette tips, weighing paper).
-
Place the waste in a clearly labeled, sealed, and chemically compatible container.
-
-
Inert Adsorption (for spills):
-
In case of a spill, absorb the material with an inert substance like vermiculite, dry sand, or earth.
-
Place the adsorbent material into a sealed container for disposal.
-
-
Waste Disposal:
-
Treat the contained this compound waste as hazardous chemical waste.
-
Arrange for disposal through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.
-
Experimental Workflow for Disposal
The logical flow for the safe disposal of this compound waste is outlined below. This workflow emphasizes caution and adherence to safety protocols at each step.
This diagram illustrates the critical steps from initial safety preparations to the final, environmentally responsible disposal of this compound waste. By following these guidelines, laboratory professionals can mitigate risks and ensure a safe working environment.
References
- 1. onelook.com [onelook.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. powerthesaurus.org [powerthesaurus.org]
- 4. Artemisinin | C15H22O5 | CID 68827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Arteannuin B | C15H20O3 | CID 6543478 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Safe Handling of Arteannuin A in the Laboratory
For researchers, scientists, and drug development professionals working with Arteannuin A, a derivative of artemisinin, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. Note that "this compound" is not a standard chemical identifier in scientific literature; this document assumes it refers to a compound within the artemisinin family and provides guidance based on the safety profiles of closely related compounds like Artemisinin and Arteannuin B.
Personal Protective Equipment (PPE) for Handling this compound
The use of appropriate personal protective equipment is the first line of defense against exposure. While specific breakthrough times for this compound are not available, the following table summarizes the recommended PPE based on general safety data sheets for related compounds.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile) should be worn. |
| Eye Protection | Safety goggles | Goggles with side-shields are required to protect against splashes. |
| Body Protection | Impervious clothing | A lab coat or gown should be worn to protect skin and clothing. For larger quantities or risk of splashing, consider a disposable coverall.[1] |
| Respiratory Protection | Suitable respirator | In cases of dust or aerosol formation, a NIOSH-approved respirator (e.g., N95) is necessary.[2][3] |
Standard Operating Procedure for Safe Handling
Adherence to a standardized protocol minimizes risks during routine laboratory work involving this compound.
Preparation:
-
Ensure a designated workspace is clean and uncluttered.
-
Verify that a safety shower and eye wash station are accessible.[2]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Confirm the location of the chemical spill kit.
Handling:
-
Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[2]
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
When weighing the compound, do so carefully to prevent the generation of dust.
-
Keep containers tightly sealed when not in use.[2]
Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete.
-
Clean and decontaminate the workspace and any equipment used.
-
Dispose of all waste, including contaminated PPE, according to the disposal plan.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
